(2-phenyl-1H-indol-1-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)11-17-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIREVUBJAFZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
(2-phenyl-1H-indol-1-yl)acetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (2-phenyl-1H-indol-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry and natural products. Its structure is characterized by a phenyl substituent at the C-2 position of the indole ring and an acetic acid moiety attached to the indole nitrogen (N-1). This substitution pattern makes it a subject of significant interest, as the 2-phenylindole core is recognized as a "privileged structure," capable of binding to multiple biological receptors with high affinity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its utilization in research and drug development.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. The core indole structure is planar, while the phenyl group at C-2 and the acetic acid group at N-1 are positioned out of this plane. The carboxylic acid functional group imparts acidic properties and provides a key handle for derivatization.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 62663-25-6 | |
| Molecular Formula | C₁₆H₁₃NO₂ | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | White to off-white powder/crystalline solid | [2][3] |
| Melting Point | 172-174 °C | |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and DMF. | [2][3] |
| Acidity (pKa) | Estimated ~4-5 (typical for carboxylic acids) |
Synthesis and Manufacturing
The synthesis of this compound is efficiently achieved through a two-step process. The first step establishes the core 2-phenylindole scaffold, followed by N-alkylation to introduce the acetic acid side chain. This approach provides high yields and allows for modular derivatization.
Diagram 2: Synthetic Workflow
References
(2-phenyl-1H-indol-1-yl)acetic acid CAS number 62663-25-6
An In-depth Technical Guide to (2-phenyl-1H-indol-1-yl)acetic acid (CAS: 62663-25-6)
Executive Summary
This compound, registered under CAS number 62663-25-6, is a derivative of the 2-phenylindole scaffold. The 2-phenylindole core is recognized in medicinal chemistry as a "privileged structure," a framework capable of binding to a multitude of biological targets and exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, analytical characterization, known biological context, and essential safety protocols. The information presented herein is synthesized from established literature to support researchers in academic and industrial settings, providing both foundational knowledge and practical, field-proven insights for its application in drug discovery and development.
Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature, with solubility in common organic solvents.[2][3] Its core structure, 2-phenylindole, is a non-planar molecule due to steric interactions between the indole and phenyl rings, which confers distinct electronic properties that influence its chemical reactivity and biological interactions.[4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 62663-25-6 | [5] |
| Molecular Formula | C₁₆H₁₃NO₂ | [5] |
| Molecular Weight | 251.28 g/mol | [3][6] |
| Physical Form | Powder / Crystalline Solid | [2][3] |
| Melting Point | 172-174 °C | [3][7] |
| Solubility | Soluble in ethanol, dichloromethane | [2] |
| Storage | Store at room temperature in a cool, dry place | [3][8] |
Table 2: Key Spectroscopic Data (Predicted & Core-Based)
| Spectroscopy | Characteristic Features | Source(s) for Core |
| ¹H NMR | Signals in the aromatic region (δ 7.20-7.70 ppm); Singlet for the methylene (CH₂) protons; Absence of the N-H proton signal seen in the 2-phenylindole precursor. | [4] |
| ¹³C NMR | Signals for aromatic carbons (δ 110-137 ppm); Signal for the carbonyl carbon (C=O) of the acetic acid group. | [4] |
| IR (Infrared) | Broad O-H stretch (carboxylic acid); C=O stretch (~1700 cm⁻¹); Aromatic C=C stretches (~1600 cm⁻¹); C-N stretch (1100-1300 cm⁻¹); Absence of the N-H stretch seen in the precursor (~3415 cm⁻¹). | [4][9] |
| Mass Spec (MS) | Molecular ion peak at m/z 193 for the 2-phenylindole core; Expected molecular ion peak for the title compound at m/z 251. | [4] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that hinges on two cornerstone reactions in organic chemistry: the Fischer Indole Synthesis to create the core scaffold, followed by N-alkylation to introduce the acetic acid moiety.
Workflow Overview
The overall synthetic strategy involves the acid-catalyzed cyclization of a phenylhydrazone intermediate to form the 2-phenylindole core, which is then functionalized at the indole nitrogen.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. 2-(2-phenyl-1H-indol-1-yl)acetic acid | 62663-25-6 [sigmaaldrich.com]
- 4. webqc.org [webqc.org]
- 5. scbt.com [scbt.com]
- 6. 62663-25-6|2-(2-Phenyl-1H-indol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. ymerdigital.com [ymerdigital.com]
An In-depth Technical Guide to the Molecular Structure of (2-phenyl-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-phenyl-1H-indol-1-yl)acetic acid, a molecule of interest within the broader class of indole derivatives. Recognizing the significant role of indole-containing compounds in medicinal chemistry and materials science, this document delves into the structural characteristics, synthesis, and potential applications of this specific analog. The content is structured to provide not just a recitation of facts, but a causal understanding of the molecule's properties and the experimental logic behind its synthesis and characterization.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability of the N-H proton to participate in hydrogen bonding contribute to its versatile binding capabilities with a wide range of biological targets. The substitution of a phenyl group at the 2-position and an acetic acid moiety at the 1-position of the indole ring, as in this compound, creates a molecule with a distinct three-dimensional structure and chemical reactivity profile, suggesting potential for novel biological activities. Indole derivatives are known to possess a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties[1].
Molecular Structure and Physicochemical Properties
The core of this compound is the bicyclic indole ring system, which consists of a fused benzene and pyrrole ring. A phenyl group is attached to the C2 position of the indole, and an acetic acid group is linked to the nitrogen atom (N1).
Key Molecular Descriptors:
The planarity of the indole ring, coupled with the rotatable phenyl and acetic acid groups, allows for a degree of conformational flexibility that can be crucial for its interaction with biological macromolecules. The carboxylic acid moiety introduces a key functional group capable of acting as a hydrogen bond donor and acceptor, and it imparts acidic properties to the molecule.
Below is a diagram illustrating the fundamental molecular structure.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and phenyl rings, typically in the range of 7.0-8.0 ppm. A singlet for the methylene protons of the acetic acid group would likely appear around 5.0 ppm, shifted downfield due to the adjacent nitrogen and carbonyl group. The carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons between 110-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely above 170 ppm. The methylene carbon of the acetic acid group would be expected in the 45-55 ppm range.
-
FT-IR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be present around 1700-1750 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings would be in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 251.28. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the indole ring and the acetic acid moiety.
Synthesis Methodology
The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the 2-phenylindole core, followed by the N-alkylation with an appropriate acetic acid synthon.
Step 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone or aldehyde. In the case of 2-phenylindole, acetophenone is the ketone of choice.
Experimental Protocol:
-
Formation of Acetophenone Phenylhydrazone:
-
In a round-bottom flask, dissolve acetophenone (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
-
Cyclization to 2-Phenylindole:
-
Place the dried acetophenone phenylhydrazone in a flask containing a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent.
-
Heat the mixture, typically to around 100-150°C, for 1-3 hours. The progress of the cyclization should be monitored by TLC.
-
After the reaction is complete, carefully pour the hot mixture into a beaker of ice water to precipitate the 2-phenylindole.
-
Collect the crude product by filtration, wash thoroughly with water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylindole.
-
Caption: Workflow for the Fischer Indole Synthesis of 2-Phenylindole.
Step 2: N-Alkylation and Hydrolysis
The introduction of the acetic acid moiety at the N1 position is typically achieved through N-alkylation with an ethyl bromoacetate followed by hydrolysis of the resulting ester.
Experimental Protocol:
-
N-Alkylation of 2-Phenylindole:
-
Dissolve 2-phenylindole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indole nitrogen. If using NaH, exercise caution as it is highly reactive and flammable.
-
To the resulting solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-phenyl-1H-indol-1-yl)acetate. This intermediate can be purified by column chromatography if necessary.
-
-
Hydrolysis to this compound:
-
Dissolve the crude or purified ethyl (2-phenyl-1H-indol-1-yl)acetate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the desired carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound. Further purification can be achieved by recrystallization.
-
Caption: Workflow for N-Alkylation and Hydrolysis.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively reported in publicly accessible literature, the structural motifs present in the molecule suggest several avenues for investigation. The indole nucleus is a well-established pharmacophore, and the introduction of a phenyl group at the C2 position can enhance lipophilicity and introduce potential for pi-stacking interactions with biological targets. The N1-acetic acid side chain provides a handle for salt formation and can participate in critical hydrogen bonding interactions within a binding site.
Derivatives of indole-acetic acid have been explored for a range of therapeutic applications, including as anti-inflammatory agents, anticancer compounds, and antimicrobials[1]. The specific substitution pattern of this compound may confer novel selectivity or potency against various biological targets. Further research is warranted to fully elucidate the pharmacological profile of this compound.
Conclusion
This compound is a fascinating molecule that combines the privileged indole scaffold with phenyl and acetic acid functionalities. While detailed experimental characterization data is not widely available, its synthesis is achievable through established and reliable chemical transformations. The structural features of this compound make it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this and related indole derivatives.
References
(2-Phenyl-1H-indol-1-yl)acetic Acid: A Technical Guide to its Predicted Biological Activity
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin underscores its physiological significance. When functionalized, the indole scaffold gives rise to molecules with a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] A particularly promising class of indole derivatives are those bearing a phenyl group at the 2-position and an acetic acid moiety at the 1-position. This structural motif is reminiscent of classic non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for similar mechanisms of action.
This technical guide provides an in-depth exploration of the predicted biological activity of (2-phenyl-1H-indol-1-yl)acetic acid . While direct experimental data for this specific, unsubstituted parent compound is limited in publicly accessible literature, a wealth of information on its close structural analogs allows for a robust, evidence-based inference of its likely pharmacological profile. This document will synthesize findings from related compounds to build a comprehensive picture of its potential as an anti-inflammatory and analgesic agent, with a focus on its probable mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. We will also delve into the structure-activity relationships within this chemical class and provide detailed experimental protocols for researchers wishing to validate these predictions.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 2-phenylindole core, commonly via the Fischer indole synthesis. This is followed by N-alkylation to introduce the acetic acid side chain.
Step 1: Fischer Indole Synthesis of 2-Phenylindole
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde. In the case of 2-phenylindole, acetophenone is the ketone of choice.
Protocol:
-
A mixture of acetophenone and phenylhydrazine is prepared in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid.
-
The mixture is cooled to facilitate the formation of the phenylhydrazone intermediate.
-
The resulting solid phenylhydrazone is isolated by filtration and washed.
-
The dried phenylhydrazone is then cyclized by heating in the presence of a strong acid catalyst, such as polyphosphoric acid, to yield 2-phenylindole.
-
The product is isolated by pouring the reaction mixture into cold water, followed by filtration and recrystallization.
Step 2: N-Alkylation to Yield this compound
The introduction of the acetic acid moiety at the N1 position is achieved by reacting 2-phenylindole with a suitable two-carbon electrophile.
Protocol:
-
2-Phenylindole is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF).
-
A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the indole nitrogen, forming the corresponding anion.
-
Ethyl chloroacetate or a similar haloacetic acid ester is added to the reaction mixture. The indole anion acts as a nucleophile, displacing the halide to form the ethyl ester of this compound.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the desired this compound.
-
The final product is purified by recrystallization.
Predicted Biological Activities and Mechanism of Action
Based on extensive research on structurally related indole derivatives, this compound is predicted to exhibit significant anti-inflammatory and analgesic properties. The primary mechanism underlying these activities is likely the inhibition of the cyclooxygenase (COX) enzymes.
Anti-inflammatory and Analgesic Activity
The indole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents.[1] The classic NSAID, Indomethacin, features an indole core and exerts its effects through COX inhibition. Numerous studies on 2-phenylindole derivatives have demonstrated their potential to reduce inflammation and pain in various animal models.
Commonly employed in vivo assays to evaluate these activities include:
-
Carrageenan-Induced Paw Edema in Rats: This is a standard model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rat, inducing localized edema. The reduction in paw volume after administration of the test compound, as compared to a control group, indicates anti-inflammatory activity.
-
Acetic Acid-Induced Writhing in Mice: This assay is used to assess peripheral analgesic activity. The intraperitoneal injection of acetic acid induces characteristic writhing movements in mice, which are a response to pain.[2] Analgesic compounds reduce the number of writhes observed.[2]
While specific data for this compound is not available, a study on 2-phenylindole derivatives with substitutions on the phenyl ring and indole nucleus showed significant inhibition of paw edema and acetic acid-induced writhings.[3] It is therefore highly probable that the parent compound, this compound, would also be active in these models.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade.[4] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Most traditional NSAIDs are non-selective COX inhibitors, which accounts for both their therapeutic effects and their common side effects, such as gastrointestinal irritation. The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate these side effects.[4]
Derivatives of 2-phenylindole have been investigated as selective COX-2 inhibitors. The structural similarity of this compound to known COX inhibitors strongly suggests that it will also target these enzymes. The acetic acid side chain is a common feature in many NSAIDs and is crucial for binding to the active site of the COX enzymes.
The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the likely point of intervention for this compound.
Caption: The Cyclooxygenase (COX) Pathway and Predicted Inhibition.
Structure-Activity Relationship (SAR) of 2-Phenylindole Derivatives
The biological activity of 2-phenylindole derivatives can be significantly modulated by substitutions on the indole ring, the 2-phenyl group, and the N1-acetic acid side chain. Understanding these SARs is crucial for the design of more potent and selective analogs.
-
N1-Substitution: The presence of the acetic acid moiety at the N1 position is generally considered critical for COX inhibitory activity, as it mimics the carboxylic acid of arachidonic acid and can form key interactions in the enzyme's active site.
-
C2-Phenyl Ring: Substitutions on the 2-phenyl ring can have a profound impact on both potency and COX-2 selectivity. For instance, the presence of a sulfonamide or methylsulfonyl group at the para-position of the phenyl ring is a common feature in many selective COX-2 inhibitors, as this group can interact with a side pocket in the COX-2 active site that is not present in COX-1.
-
Indole Nucleus: Modifications to the indole core itself, such as the introduction of substituents at the C5 or C6 positions, can also influence activity. These substitutions can affect the electronic properties of the indole ring system and its overall binding affinity for the target enzyme.
Table 1: COX Inhibitory Activity of Selected Indole Derivatives (Illustrative)
| Compound | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | None | Predicted | Predicted | Predicted |
| Indomethacin | N/A | 0.1 | 1.5 | 0.07 |
| Celecoxib | N/A | 15 | 0.04 | 375 |
Note: Data for Indomethacin and Celecoxib are for comparative purposes. Predicted values for the title compound would need to be determined experimentally.
Experimental Protocols
The following are detailed, generalized protocols for key assays that can be used to evaluate the biological activity of this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing
Objective: To evaluate the peripheral analgesic effect of the test compound in a mouse model.
Materials:
-
Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Vehicle
-
Reference drug (e.g., Aspirin)
Procedure:
-
Divide the mice into groups as described above.
-
Administer the test compound, reference drug, or vehicle.
-
After a predetermined time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and start a timer.
-
Count the number of writhes (stretching of the abdomen and hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group relative to the vehicle control group.
In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
EIA kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In separate wells of a microplate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at 37°C for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of enzyme activity for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percentage inhibition against the log of the compound concentration.
Future Directions and Conclusion
The structural features of this compound, in the context of the extensive body of research on related indole derivatives, strongly support its potential as a potent anti-inflammatory and analgesic agent, likely acting through the inhibition of COX enzymes. However, to move beyond inference and establish a definitive biological profile, direct experimental evaluation of this parent compound is essential.
Future research should focus on:
-
Confirming the predicted activities: Conducting in vivo studies, such as the carrageenan-induced paw edema and acetic acid-induced writhing assays, to quantify its anti-inflammatory and analgesic efficacy.
-
Elucidating the precise mechanism of action: Performing in vitro COX-1 and COX-2 inhibition assays to determine its IC50 values and selectivity index.
-
Establishing a baseline for future drug development: The experimental data for this compound will serve as a crucial benchmark for the design and synthesis of novel, more potent, and selective derivatives.
References
A Technical Guide to the Spectroscopic Characterization of (2-phenyl-1H-indol-1-yl)acetic acid
Foreword: The Importance of Spectroscopic Diligence in Drug Discovery
Molecular Structure and Key Features
(2-phenyl-1H-indol-1-yl)acetic acid (CAS 62663-25-6) possesses a molecular formula of C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[1] The structure comprises a central indole ring system, substituted with a phenyl group at the 2-position and an acetic acid moiety at the 1-position (the nitrogen atom). This unique arrangement of aromatic and acidic functional groups dictates its characteristic spectroscopic signature.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole and phenyl rings, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.
Expected ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of this compound, based on data from analogous compounds such as indole-3-acetic acid and 2-phenylindole derivatives.[2][3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (Indole & Phenyl) | 7.0 - 8.0 | Multiplet | 9H |
| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | 2H |
| Indole H-3 | 6.5 - 7.0 | Singlet or Doublet | 1H |
Interpretation and Causality
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift. Its broadness is a consequence of hydrogen bonding and chemical exchange.
-
Aromatic Protons: The nine protons on the indole and phenyl rings will resonate in the aromatic region. Their precise chemical shifts and coupling patterns will depend on their positions and the electronic effects of the substituents. Protons on the phenyl ring ortho to the indole linkage may be shifted slightly downfield.
-
Methylene Protons: The two protons of the methylene group are adjacent to the electron-withdrawing nitrogen atom of the indole ring and the carbonyl group of the acetic acid, causing them to be deshielded and appear as a sharp singlet.
-
Indole H-3 Proton: The proton at the 3-position of the indole ring is expected to appear as a singlet or a small doublet, depending on coupling with other indole protons.
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are presented below, based on data for phenylacetic acid and substituted indoles.[4][5][6]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 170 - 175 |
| Aromatic & Indole (quaternary) | 130 - 145 |
| Aromatic & Indole (CH) | 110 - 130 |
| Methylene (-CH₂-) | 45 - 55 |
Interpretation and Rationale
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, placing its resonance at the far downfield end of the spectrum.
-
Aromatic and Indole Carbons: The twelve carbons of the aromatic rings will appear in the range of 110-145 ppm. The quaternary carbons (those not bonded to a hydrogen) will generally have lower intensities.
-
Methylene Carbon: The methylene carbon, being attached to the nitrogen and the carbonyl group, will be deshielded compared to a simple alkyl carbon and is expected to resonate in the 45-55 ppm range.
Caption: General experimental workflows for spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS will confirm the molecular weight and provide insights into its fragmentation pattern, which can further corroborate the proposed structure.
Expected Mass Spectral Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 251.
-
Key Fragmentation Pathways:
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment ion at m/z 206.
-
Loss of CH₂COOH: The entire acetic acid side chain can be cleaved, resulting in a fragment corresponding to the 2-phenylindole cation at m/z 193.
-
Further Fragmentation: The 2-phenylindole fragment may undergo further fragmentation, consistent with the patterns observed for this core structure.[7]
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like LC-MS.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions. Electron Ionization (EI) can also be used, which typically induces more fragmentation.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid, the C-H bonds of the aromatic and aliphatic parts, and the C=C bonds of the aromatic rings.
Expected IR Absorption Bands
The following table lists the key expected IR absorption frequencies.[8][9]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1300 - 1100 | Stretching |
Interpretation of the IR Spectrum
-
O-H Stretch: A very broad and intense absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene group.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region arise from the C=C stretching vibrations within the indole and phenyl rings.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. While this guide presents a predictive analysis based on established chemical principles and data from analogous structures, it underscores the rigorous, multi-technique approach that is the cornerstone of modern chemical and pharmaceutical research. The provided protocols offer a standardized methodology for obtaining high-quality data, ensuring both accuracy and reproducibility in the characterization of this and other novel molecular entities.
References
- 1. 2-Phenyl-1H-indole-1-acetic acid ,97% [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. asianpubs.org [asianpubs.org]
- 7. 1H-Indole, 2-phenyl- [webbook.nist.gov]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Acetic acid, phenyl ester [webbook.nist.gov]
(2-phenyl-1H-indol-1-yl)acetic acid literature review
An In-depth Technical Guide on (2-phenyl-1H-indol-1-yl)acetic acid: Synthesis, and Biological Context
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in neurotransmitters like serotonin and hormones like melatonin underscores its physiological significance. The synthetic versatility of the indole scaffold has allowed for the development of numerous derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among these, the 2-phenyl-1H-indole framework represents a particularly privileged scaffold, with derivatives showing potential as central nervous system agents.[3]
This technical guide provides a comprehensive overview of this compound, a specific derivative of this important class. While this exact molecule is not extensively profiled in publicly available literature for a specific biological target, this guide will elucidate its synthesis based on established methodologies for related compounds. Furthermore, it will explore the broader biological context of the 2-phenyl-indole class and discuss relevant pharmacological targets, such as G-Protein Coupled Receptor 109A (GPR109A), for which other structurally distinct acids are known agonists. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and potential therapeutic avenues related to this molecular architecture.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, beginning with the well-established Fischer indole synthesis, followed by N-alkylation and subsequent hydrolysis. This classical approach offers a reliable and scalable route to the target molecule.
Overall Synthetic Workflow
The synthesis can be logically divided into four key stages:
-
Hydrazone Formation: Condensation of acetophenone and phenylhydrazine.
-
Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization to form the 2-phenylindole core.
-
N-Alkylation: Introduction of the acetic acid ester moiety onto the indole nitrogen.
-
Saponification: Hydrolysis of the ester to yield the final carboxylic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-indole (Steps 1 & 2)
This protocol combines the formation of the hydrazone and its subsequent cyclization. The Fischer indole synthesis is a robust reaction for forming the indole ring from an arylhydrazone and an aldehyde or ketone under acidic conditions.[4]
Step 1: Aryl Hydrazone Formation
-
To a solution of acetophenone (0.167 mol) in ethanol (60 mL), add phenylhydrazine (0.167 mol).[3]
-
Add a catalytic amount of glacial acetic acid to the mixture.[4]
-
Cool the reaction mixture in an ice bath (0°C) to facilitate the precipitation of the solid product.[3]
-
Filter the resulting solid, wash it with dilute HCl followed by rectified spirit to remove unreacted starting materials.[3]
-
Recrystallize the crude product from ethanol to obtain the pure aryl hydrazone.
Step 2: Fischer Indole Synthesis (Cyclization)
-
Place the synthesized phenylhydrazone (0.15 mol) in a beaker containing an excess of polyphosphoric acid (approx. 180 g).[3][4]
-
Heat the mixture on a boiling water bath, maintaining the temperature between 100-120°C for approximately 10 minutes, with constant stirring.[4]
-
Pour the hot reaction mixture into a large volume of cold water (approx. 450 mL) and stir vigorously to dissolve the polyphosphoric acid.[4]
-
Filter the precipitated solid product and wash it thoroughly with ice-cold water to remove any residual acid.[4]
-
The resulting solid is 2-phenyl-1H-indole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (Steps 3 & 4)
Step 3: N-Alkylation with Ethyl Chloroacetate
-
In a round-bottom flask, dissolve 2-phenyl-1H-indole (3 mol) in dimethylformamide (DMF, 10 mL).[3]
-
Add potassium carbonate (K₂CO₃, 6 mol) as a base.[3]
-
Add ethyl chloroacetate (4 mol) to the mixture.[4]
-
Stir the reaction mixture at room temperature for 4 hours using a magnetic stirrer.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with cold water to precipitate the product, ethyl (2-phenyl-1H-indol-1-yl)acetate.[3]
-
Filter the solid and recrystallize from ethanol to obtain the pure ester.[3]
Step 4: Saponification to the Carboxylic Acid
-
Dissolve the purified ethyl (2-phenyl-1H-indol-1-yl)acetate in a suitable solvent mixture, such as aqueous ethanol.
-
Add an excess of a base, such as sodium hydroxide (NaOH), and heat the mixture under reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) until the pH is acidic.
-
The final product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to yield the pure product.
Physicochemical Properties
A summary of the key properties of the target compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [5] |
| Molecular Weight | 251.279 g/mol | [5] |
| CAS Number | 62663-25-6 | [5] |
| Appearance | Solid (predicted) | - |
| Class | Indole derivative, Carboxylic acid | - |
Biological Activities of 2-Phenyl-Indole Derivatives
The 2-phenyl-indole scaffold is a recurring motif in compounds with significant biological activity. While specific data for this compound is limited in peer-reviewed literature, the broader class of derivatives has been explored for various therapeutic applications.
-
Antidepressant Activity: Several 2-phenyl-indole derivatives have been synthesized and evaluated for their potential as antidepressant agents.[3] The indole nucleus is a key feature of vilazodone, a known antidepressant drug.[3]
-
Antimicrobial and Antifungal Activity: Indole-based compounds are well-regarded for their antimicrobial properties.[1][2] Studies on substituted 2-phenyl-1H-indoles have demonstrated their potential as antifungal agents, although their efficacy can be variable compared to established standards.[6]
-
Anti-inflammatory and Analgesic Activity: The indole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and novel indole derivatives are frequently investigated for anti-inflammatory, antipyretic, and analgesic effects.[1]
Contextual Target: G-Protein Coupled Receptor 109A (GPR109A)
Although this compound is not a confirmed GPR109A agonist, the presence of a carboxylic acid moiety—a key feature for binding to this receptor—makes it a molecule of potential interest for screening. GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) is a Gᵢ protein-coupled receptor that has gained prominence as a therapeutic target for dyslipidemia and inflammation.[8][9]
Known Agonists and Mechanism of Action
The most well-known agonist for GPR109A is niacin (nicotinic acid).[10] Endogenous agonists include the ketone body β-hydroxybutyrate (BHB) and the short-chain fatty acid butyrate, which is produced by gut microbiota.[8][9][10] Activation of GPR109A in adipocytes leads to the coupling of an inhibitory G-protein (Gᵢ), which in turn inhibits adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, leading to a decrease in the activity of hormone-sensitive lipase and subsequent reduction in the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has anti-inflammatory effects.[9][10]
Caption: GPR109A signaling pathway upon agonist binding.
Pharmacokinetics of Related Indole Structures
The pharmacokinetic profile of a drug candidate is critical for its success. While data for this compound is not available, studies on other complex indole acetic acid derivatives and related structures can provide valuable insights for researchers.
-
Absorption and Bioavailability: Some complex indole-based compounds have been shown to have limited intestinal absorption and low oral bioavailability (<10%).[11] This can be due to factors like low permeability.[11]
-
Plasma Protein Binding: Many drug molecules, including indole derivatives, exhibit high binding to plasma proteins (>99%), which can affect their distribution and clearance.[11]
-
Metabolism: The metabolic stability of indole derivatives can vary. Phase I metabolism in liver microsomes is a key consideration.[11]
-
Non-linear Kinetics: For some related compounds, non-linear pharmacokinetics have been observed at higher doses, indicating saturation of metabolic or transport processes.[11][12]
These findings suggest that any future development of this compound or its analogs should include early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to identify and address potential pharmacokinetic liabilities.
Future Research Directions
Given the well-defined synthesis and the privileged nature of the 2-phenyl-indole scaffold, this compound represents a foundational molecule for further investigation.
-
Broad Biological Screening: The compound should be subjected to a broad panel of biological assays to identify its primary pharmacological activity. This should include assays for anti-inflammatory, antimicrobial, anticancer, and CNS-related targets.
-
GPR109A Activity Assessment: A targeted investigation into its potential as a GPR109A agonist is warranted. In vitro assays, such as cAMP accumulation or β-arrestin recruitment assays, could quickly determine if it interacts with this receptor.[13]
-
Structure-Activity Relationship (SAR) Studies: If a promising activity is identified, a medicinal chemistry campaign to synthesize analogs could be initiated. Modifications to the phenyl ring, the indole core, and the length of the acetic acid linker could be explored to optimize potency and selectivity.
-
Pharmacokinetic Profiling: A comprehensive in vitro and in vivo pharmacokinetic characterization would be essential to assess its drug-like properties and potential for further development.
Conclusion
This compound is a readily synthesizable molecule belonging to a class of compounds with proven importance in medicinal chemistry. This guide has detailed a robust synthetic pathway via the Fischer indole synthesis and subsequent N-alkylation. While the specific biological profile of this compound remains to be fully elucidated, the diverse activities of its structural relatives suggest a high potential for pharmacological utility. The contextual overview of GPR109A provides a potential starting point for investigation, given the compound's structural features. Future research focused on systematic biological screening and pharmacokinetic evaluation will be crucial in unlocking the therapeutic potential of this and related 2-phenyl-indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. ijrpr.com [ijrpr.com]
- 5. scbt.com [scbt.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Tiplasinin - Wikipedia [en.wikipedia.org]
- 8. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (2-phenyl-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of (2-phenyl-1H-indol-1-yl)acetic acid, a key scaffold in medicinal chemistry. The protocol is designed for researchers and drug development professionals, offering a detailed, three-part synthetic strategy that begins with the formation of 2-phenylindole via the classic Fischer indole synthesis. Subsequent N-alkylation with ethyl bromoacetate, followed by ester hydrolysis, yields the final product. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and outlines critical safety precautions, ensuring a reproducible and safe laboratory workflow.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Their versatile biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties, make them highly valuable in drug discovery and development.[1] this compound, in particular, serves as a crucial building block for non-steroidal selective estrogen receptor modulators (SERMs) like zindoxifene and bazedoxifene.[1] The synthetic pathway detailed herein offers a reliable and well-established route to this important intermediate.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved in three distinct stages:
-
Fischer Indole Synthesis: Formation of the 2-phenylindole core.
-
N-Alkylation: Introduction of the acetate side chain at the indole nitrogen.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This approach is favored for its use of readily available starting materials and its robust, well-documented reaction mechanisms.
Figure 1: Overall three-step synthesis of this compound.
Part 1: Synthesis of 2-phenylindole via Fischer Indole Synthesis
The cornerstone of this synthesis is the Fischer indole reaction, a venerable and powerful method for constructing the indole ring system, first discovered by Hermann Emil Fischer in 1883.[1][2] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to yield the indole.[3][4]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a series of well-established steps:[2][3][4][5]
-
Hydrazone Formation: Phenylhydrazine and acetophenone undergo a condensation reaction to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[6][6]-sigmatropic rearrangement, which breaks the weak N-N bond.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the energetically favorable aromatic indole ring.[3]
Figure 2: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocol: 2-phenylindole
This protocol is adapted from established procedures.[1][7][8]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol).
-
Solvent Addition: Add 60 mL of ethanol to the flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the initial hydrazone formation.[1]
-
Reaction: Heat the mixture in a boiling water bath for 15-20 minutes.[9]
-
Intermediate Isolation (Optional but Recommended): Cool the reaction mixture to room temperature, then in an ice bath to precipitate the acetophenone phenylhydrazone intermediate. Filter the solid, wash with cold ethanol, and dry. The reported melting point is 106 °C.[1]
-
Cyclization: Prepare polyphosphoric acid (PPA) by carefully adding phosphorus pentoxide (13 g) to orthophosphoric acid (7 g) in a separate flask (Note: this is an exothermic reaction).[9] Add the prepared PPA (or a commercially available PPA) to the crude or purified phenylhydrazone.
-
Heating: Heat the mixture in a boiling water bath for 10-15 minutes.[9] The color of the reaction will darken significantly.
-
Work-up: Allow the mixture to cool slightly, then carefully pour it into 450-500 mL of cold water with vigorous stirring to break up the solid mass.[1][9]
-
Purification: Filter the crude 2-phenylindole at the pump, wash thoroughly with water, and then recrystallize from hot ethanol.[1][9] Dry the resulting colorless, plate-like crystals.
| Parameter | Expected Value |
| Yield | ~75-85% |
| Appearance | Colorless to off-white solid |
| Melting Point | 188-190 °C |
Part 2: N-Alkylation of 2-phenylindole
With the indole core constructed, the next step is to introduce the acetic acid side chain. This is achieved via a standard N-alkylation reaction using ethyl bromoacetate in the presence of a mild base.
Mechanism of N-Alkylation
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The indole nitrogen, while not strongly basic, can be deprotonated by a suitable base (like potassium carbonate) to form an indolide anion. This potent nucleophile then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group.
Experimental Protocol: Ethyl (2-phenyl-1H-indol-1-yl)acetate
This protocol is based on general procedures for indole N-alkylation.[7]
-
Setup: In a 100 mL round-bottom flask, dissolve 2-phenylindole (3 mmol) in 10 mL of dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 6 mmol) to the solution.
-
Reagent Addition: Add ethyl bromoacetate (4 mmol) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Expected Value |
| Yield | ~80-90% |
| Appearance | White to pale yellow solid |
| Melting Point | 75-77 °C |
Part 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to yield the target carboxylic acid. This is a straightforward base-catalyzed hydrolysis.
Mechanism of Hydrolysis
The hydroxide ion (from NaOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and ethoxide, followed by an acidic workup to protonate the carboxylate, yields the final product.
Experimental Protocol: this compound
This protocol is adapted from standard ester hydrolysis procedures.[10]
-
Setup: Dissolve the ethyl (2-phenyl-1H-indol-1-yl)acetate in a mixture of ethanol and water (e.g., 20 mL ethanol, 5 mL water).
-
Base Addition: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is complete when the oily ester layer is no longer visible.[10]
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2-3 with cold dilute hydrochloric acid (HCl).
-
Purification: The this compound will precipitate as a solid. Filter the product, wash with cold water to remove inorganic salts, and dry. The product can be recrystallized if further purification is needed.
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White solid |
| Melting Point | 190-192 °C |
Safety Precautions
This synthesis involves several hazardous chemicals. Adherence to strict safety protocols is mandatory. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
| Chemical | Hazards | Recommended PPE & Handling |
| Phenylhydrazine | Toxic if swallowed, in contact with skin, or if inhaled.[11][12] Suspected carcinogen and mutagen.[13][14] Skin and eye irritant.[12] | Nitrile gloves, safety goggles with side shields, lab coat. Handle in a fume hood.[11][13] |
| Acetophenone | Harmful if swallowed.[15] Causes serious eye irritation.[16][17] Combustible liquid.[18] | Nitrile gloves, safety goggles. Keep away from heat and open flames.[17] |
| Ethyl bromoacetate | Fatal if swallowed, in contact with skin, or if inhaled.[19][20] Severe skin and eye irritant. Lachrymator.[6][21] | Chemical resistant gloves, safety goggles, lab coat. Use only in a chemical fume hood.[6][21] |
| Sodium Hydroxide | Causes severe skin burns and eye damage.[22][23] Corrosive to respiratory tract.[22] | Chemical resistant gloves, safety goggles, face shield. Handle with care to avoid dust or splashes.[23][24] |
Conclusion
The described three-step synthesis provides a robust and efficient pathway to this compound. By following the detailed protocols and adhering to the specified safety measures, researchers can reliably produce this valuable intermediate for applications in drug discovery and organic synthesis.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. ijrpr.com [ijrpr.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. carlroth.com [carlroth.com]
- 17. westliberty.edu [westliberty.edu]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.dk [fishersci.dk]
- 21. echemi.com [echemi.com]
- 22. chemsupply.com.au [chemsupply.com.au]
- 23. carlroth.com:443 [carlroth.com:443]
- 24. tatachemicals.com [tatachemicals.com]
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde, to yield a substituted indole.[2][4] The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, including antimigraine drugs of the triptan class, anti-inflammatory agents like indomethacin, and a vast array of alkaloids with potent biological activities.[2][3][5][6][7]
This application note provides a detailed overview of the Fischer indole synthesis, including its mechanism, a step-by-step protocol for the preparation of a substituted indole, and practical insights for researchers in organic synthesis and drug development.
Mechanistic Insights: The Journey from Hydrazone to Indole
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations.[8] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting the outcome of the synthesis, especially when dealing with unsymmetrical ketones which can lead to regioisomeric products.[9][10]
The generally accepted mechanism involves the following key steps:[1][2][11]
-
Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with a ketone or aldehyde to form the corresponding arylhydrazone. This initial step is often carried out in situ.[8][9]
-
Tautomerization to Ene-hydrazine: The arylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[2][8]
-
[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[1][11]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization to form a five-membered ring. Subsequent elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[1][8]
Mechanistic Pathway of the Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1H-indole
This protocol details the synthesis of 2,5-dimethyl-1H-indole from p-tolylhydrazine hydrochloride and acetone, a classic example of the Fischer indole synthesis.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-tolylhydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.[10]
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by a saturated aqueous sodium chloride solution (brine) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2,5-dimethyl-1H-indole.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a substituted indole.
Key Reaction Parameters and Optimization
The success of the Fischer indole synthesis is highly dependent on the choice of catalyst and reaction conditions. A wide variety of acids can be employed, and the selection often depends on the specific substrates.[12]
| Parameter | Options | Considerations and Impact |
| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOH, Polyphosphoric acid (PPA).[1][2] Lewis Acids: ZnCl₂, BF₃, FeCl₃, AlCl₃.[1][2][12] | The choice of acid is crucial and can influence reaction rates and, in the case of unsymmetrical ketones, regioselectivity.[10][13] PPA is often effective for less reactive substrates. |
| Solvent | Acetic acid, ethanol, toluene, or solvent-free conditions. | Acetic acid can serve as both a solvent and a catalyst. Higher boiling point solvents like toluene can facilitate the removal of water and drive the reaction to completion. |
| Temperature | Room temperature to reflux. | Most Fischer indole syntheses require heating to proceed at a reasonable rate. Optimization of temperature is necessary to balance reaction speed with the potential for side reactions. |
| Starting Materials | Arylhydrazines and enolizable ketones or aldehydes. | The electronic nature of substituents on both the arylhydrazine and the carbonyl component can significantly affect the reaction outcome.[10] The carbonyl compound must have at least two alpha-hydrogens.[8] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Impure starting materials.- Incorrect reaction conditions (temperature, acid strength).[10]- Unfavorable electronic effects of substituents.[10] | - Purify starting materials before use.- Perform small-scale optimization experiments to find the ideal conditions.- Consider an alternative synthetic route if substituents are highly deactivating. |
| Mixture of Regioisomers | - Use of an unsymmetrical ketone.[9] | - The choice of acid catalyst and its concentration can influence the product ratio.[10] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[10] |
| Formation of Byproducts | - Aldol condensation of the carbonyl starting material.[10]- Oxidative decomposition of the indole product.[10] | - Add the carbonyl compound slowly to the reaction mixture.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10] |
| Reaction Fails to Go to Completion | - Insufficient heating or reaction time.- Catalyst deactivation. | - Increase the reaction temperature or prolong the reaction time.- Use a stronger acid catalyst, such as polyphosphoric acid. |
Conclusion
The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic organic chemist. Its ability to generate a wide variety of substituted indoles from readily available starting materials ensures its continued application in drug discovery, natural product synthesis, and materials science.[6][7][14] By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively harness this classic reaction to construct complex and valuable indole-containing molecules.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
Applications of (2-phenyl-1H-indol-1-yl)acetic acid in cancer research.
An Application Guide to (2-phenyl-1H-indol-1-yl)acetic acid in Cancer Research
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant biological activity.[1] Within this diverse family, the 2-phenylindole scaffold has emerged as a "privileged structure," demonstrating considerable potential as a source of novel anticancer agents.[2][3] These compounds have been shown to combat cancer through various mechanisms, including the disruption of microtubule dynamics and the modulation of critical signaling pathways.[2][3]
This compound is a derivative of this promising scaffold. While direct and extensive research on this specific molecule is emerging, its structural features place it at the intersection of two important classes of anticancer compounds: 2-phenylindoles and indole acetic acids. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the theoretical framework, mechanistic insights, and detailed experimental protocols required to investigate the anticancer potential of this compound, drawing upon the established activities of its structural analogs.
Part 1: Potential Mechanisms of Antitumor Action
The anticancer activity of this compound can be hypothesized based on the well-documented mechanisms of related 2-phenylindole and indole-3-acetic acid (IAA) derivatives. The primary lines of investigation should focus on cytotoxicity mediated by microtubule disruption, receptor modulation, and targeted oxidative stress.
Inhibition of Tubulin Polymerization
A significant number of 2-phenylindole derivatives exert their antiproliferative effects by interfering with the polymerization of tubulin, a critical component of the cellular cytoskeleton.[2][3]
Causality of Action: Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, which prevents proper spindle formation. This failure to assemble a functional spindle activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3] This mechanism is a clinically validated strategy, employed by successful chemotherapy drugs like Taxol and the Vinca alkaloids.
Estrogen Receptor (ER) Modulation
For hormone-dependent cancers, such as ER-positive breast cancer, certain 2-phenylindole derivatives act as Selective Estrogen Receptor Modulators (SERMs).[2][4]
Causality of Action: These compounds competitively bind to the estrogen receptor, blocking the proliferative signals induced by the natural ligand, estrogen. By occupying the receptor, they prevent the conformational changes required for receptor dimerization, DNA binding, and the transcription of genes that drive cell growth and proliferation. This makes the 2-phenylindole scaffold a promising backbone for developing therapies against ER-positive tumors.
Oxidative Activation by Horseradish Peroxidase (HRP)
A distinct and powerful mechanism associated with indole-3-acetic acid (IAA) is its conversion from a non-toxic prodrug into a potent cytotoxic agent via oxidative activation.[5][6] This strategy is being explored for targeted cancer therapy, where the activating enzyme (HRP) can be delivered specifically to tumor sites.
Causality of Action: In the presence of HRP and hydrogen peroxide, IAA undergoes oxidative decarboxylation to form highly reactive radical species.[5][7] These intermediates can lead to the formation of cytotoxic products like 3-methylene-2-oxindole, which readily forms adducts with DNA and protein thiols, inducing catastrophic cellular damage and cell death.[5][6] Given its indole acetic acid moiety, it is plausible that this compound could be a substrate for a similar bioactivation process, a hypothesis that warrants experimental validation.
Part 2: Quantitative Comparison of Anticancer Activity
To provide a benchmark for experimental work, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 2-phenylindole derivatives from published studies. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethan-1-one | Breast (MCF-7) | 4.8 ± 0.3 | [8] |
| Colon (HCT-116) | 5.9 ± 0.4 | [8] | |
| Liver (HepG-2) | 6.2 ± 0.3 | [8] | |
| 4-(2-phenyl-1H-indol-1-yl)-1,5-dihydro-2H-imidazol-2-one | Breast (MCF-7) | 3.1 ± 0.2 | [8] |
| Colon (HCT-116) | 4.1 ± 0.2 | [8] | |
| Liver (HepG-2) | 3.9 ± 0.2 | [8] | |
| Doxorubicin (Reference Drug) | Breast (MCF-7) | 5.4 ± 0.3 | [8] |
| Colon (HCT-116) | 4.6 ± 0.2 | [8] | |
| Liver (HepG-2) | 4.9 ± 0.3 | [8] | |
| Unspecified 2-phenylindole derivative | Murine Melanoma (B16F10) | ~10-100 | [4] |
| Unspecified 2-phenylindole derivative | Human Lung Cancer (A549) | ~10-100 | [4] |
Part 3: Experimental Protocols
The following protocols provide detailed, self-validating methodologies for assessing the anticancer properties of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of cell viability and proliferation, serving as the primary screen for cytotoxic effects.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Plate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before treatment.
-
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls (Critical for Validation):
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%) to account for any solvent toxicity.
-
Untreated Control: Wells with cells treated only with complete medium, representing 100% viability.
-
Blank: Wells with medium only (no cells) to provide a background reading for the plate reader.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Rationale: A 48-72 hour exposure is typically sufficient to observe effects on cell proliferation and viability.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression, which is essential for validating mechanisms like tubulin inhibition.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified.[9]
Materials:
-
Cancer cells seeded in 6-well plates.
-
This compound.
-
PBS (Phosphate-Buffered Saline).
-
Trypsin-EDTA.
-
70% Ethanol (ice-cold).
-
PI staining solution (containing RNase A).
-
Rationale: RNase A is included to degrade RNA, ensuring that PI only stains DNA and preventing false signals.
-
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC₅₀ value) for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology.
-
Rationale: Dropwise addition while vortexing prevents cell clumping.
-
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. Use appropriate software to generate a histogram of cell count versus DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be consistent with the action of a tubulin polymerization inhibitor.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Evaluation of (2-phenyl-1H-indol-1-yl)acetic acid as a CRTH2 Receptor Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The CRTH2 Receptor as a Therapeutic Target in Allergic Inflammation
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2, is a G-protein coupled receptor (GPCR) that plays a critical role in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1] The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a major cyclooxygenase metabolite of arachidonic acid released predominantly by activated mast cells upon allergen exposure.[2]
CRTH2 is preferentially expressed on key effector cells of the type 2 inflammatory response, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1] Activation of CRTH2 by PGD2 triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and the release of cytokines (e.g., IL-4, IL-5, IL-13) and effector molecules, which collectively drive the allergic inflammatory response.[1] Given its central role in orchestrating these responses, antagonism of the CRTH2 receptor has emerged as a promising therapeutic strategy for the treatment of allergic and eosinophilic disorders.[1]
Indole-based compounds, particularly those featuring an acetic acid moiety, have been identified as a significant class of CRTH2 antagonists.[3] The indole scaffold provides a necessary hydrophobic core for receptor interaction, while the carboxylic acid group is a critical feature for binding, likely through interaction with basic residues within the transmembrane domains of the receptor.[4] (2-phenyl-1H-indol-1-yl)acetic acid shares these core structural features, positioning it as a putative antagonist of the CRTH2 receptor. These application notes provide a comprehensive guide for researchers to systematically evaluate the antagonist activity of this compound at the CRTH2 receptor, from initial in vitro characterization to in vivo proof-of-concept studies.
Mechanism of Action: CRTH2 Signaling and Antagonism
CRTH2 is a Gαi-coupled receptor. Upon binding of its agonist, PGD2, the inhibitory Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i). These signaling events culminate in the biological responses associated with CRTH2 activation, such as chemotaxis and cellular activation.
A CRTH2 antagonist, such as this compound is hypothesized to competitively bind to the receptor, thereby preventing PGD2-mediated signaling. The following protocols are designed to quantify the ability of this compound to inhibit these key signaling events.
Caption: CRTH2 Receptor Signaling Pathway and Point of Antagonism.
Part 1: In Vitro Characterization of this compound
A tiered approach is recommended for the in vitro evaluation of a putative CRTH2 antagonist. This typically begins with a binding assay to determine the affinity of the compound for the receptor, followed by functional assays to assess its ability to inhibit agonist-induced signaling.
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to the CRTH2 receptor expressed in a recombinant cell line (e.g., HEK293-CRTH2) or native cells (e.g., human eosinophils). The displacement of the radioligand by the test compound is used to determine its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human CRTH2 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
[3H]PGD2 (radiolabeled ligand)
-
Unlabeled PGD2 (for non-specific binding determination)
-
This compound
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CRTH2 cells to confluency.
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 150,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]PGD2 (typically at its Kd), and serial dilutions of this compound.
-
For total binding, add only [3H]PGD2 and buffer.
-
For non-specific binding, add [3H]PGD2 and a high concentration of unlabeled PGD2.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Recommended Condition |
| Cell Line | HEK293 expressing human CRTH2 |
| Radioligand | [3H]PGD2 |
| Radioligand Conc. | ~ Kd value |
| Compound Conc. Range | 10 pM to 100 µM |
| Incubation Time | 60-90 minutes at RT |
| Non-specific Ligand | 10 µM unlabeled PGD2 |
Protocol 2: cAMP Functional Assay
Principle: This functional assay measures the ability of a CRTH2 antagonist to block the PGD2-induced inhibition of cAMP production. Since CRTH2 is Gαi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will reverse this effect.
Materials:
-
HEK293-CRTH2 cells
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Forskolin (an adenylyl cyclase activator)
-
PGD2
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Cell Plating:
-
Seed HEK293-CRTH2 cells in a 96- or 384-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of PGD2 (typically EC80) and a fixed concentration of forskolin to all wells (except for basal controls).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the antagonist that restores 50% of the PGD2-inhibited cAMP production.
-
Protocol 3: Calcium Flux Assay
Principle: This assay measures the ability of a CRTH2 antagonist to block the PGD2-induced increase in intracellular calcium. This is a high-throughput friendly assay that provides a rapid assessment of functional antagonism.
Materials:
-
HEK293-CRTH2 cells or a cell line endogenously expressing CRTH2 (e.g., human eosinophils)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PGD2
-
This compound
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating and Dye Loading:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add serial dilutions of this compound to the wells and incubate for a defined period.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of PGD2 (typically EC80) and monitor the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) reflects the intracellular calcium concentration.
-
Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the compound concentration.
-
Caption: A typical in vitro screening cascade for CRTH2 antagonists.
Part 2: In Vivo Evaluation in a Mouse Model of Allergic Airway Inflammation
After in vitro characterization, promising CRTH2 antagonists should be evaluated in a relevant animal model of allergic disease. The ovalbumin (OVA)-induced allergic airway inflammation model in mice is a widely used and well-characterized model that recapitulates key features of human asthma.
Protocol 4: Ovalbumin (OVA)-Induced Allergic Airway Inflammation
Principle: Mice are sensitized to the allergen ovalbumin (OVA) and subsequently challenged with OVA via the airways to induce an allergic inflammatory response characterized by eosinophil infiltration, mucus hypersecretion, and airway hyperresponsiveness. The efficacy of this compound is assessed by its ability to attenuate these inflammatory readouts.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
This compound and a suitable vehicle for administration (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Equipment for intraperitoneal injection, intranasal or aerosol challenge, and bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
ELISA kits for cytokine analysis (e.g., IL-4, IL-5, IL-13)
-
Materials for lung histology (formalin, paraffin, H&E and PAS stains)
Experimental Workflow:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the sensitized mice with an aerosolized solution of OVA or by intranasal instillation of OVA under light anesthesia.
-
-
Treatment:
-
Administer this compound or vehicle to different groups of mice at a predetermined dose and schedule (e.g., once or twice daily by oral gavage), typically starting before the challenge phase and continuing throughout.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of sterile saline.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Cytokine Analysis:
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
-
Lung Histology:
-
Perfuse the lungs and fix them in formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Serum IgE:
-
Collect blood and measure the levels of OVA-specific IgE in the serum by ELISA.
-
-
Caption: Workflow for the in vivo evaluation of a CRTH2 antagonist.
Data Interpretation and Expected Outcomes
-
In Vitro: A potent and selective CRTH2 antagonist is expected to exhibit a low Ki value in the radioligand binding assay and low IC50 values in the cAMP and calcium flux functional assays. It is important to also test the compound against other related prostanoid receptors (e.g., DP1, TP) to determine its selectivity.
-
In Vivo: In the OVA-induced allergic airway inflammation model, effective treatment with this compound should lead to a significant reduction in the number of eosinophils in the BAL fluid compared to the vehicle-treated group. Reductions in Th2 cytokine levels, mucus production, and inflammatory cell infiltration in the lung tissue would provide further evidence of its anti-inflammatory efficacy.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a CRTH2 receptor antagonist. By following this systematic approach, researchers can determine the compound's binding affinity, functional potency, and in vivo efficacy, thereby elucidating its potential as a novel therapeutic agent for the treatment of allergic diseases. It is crucial to note that the antagonist activity of this compound at the CRTH2 receptor is putative and must be empirically confirmed through the execution of these, or similar, experimental protocols.
References
Experimental protocol for anti-inflammatory assays with indole derivatives.
Application Note & Protocol
A Comprehensive Guide to Evaluating the Anti-Inflammatory Activity of Indole Derivatives: From In Vitro Mechanisms to In Vivo Efficacy
Introduction: The Therapeutic Promise of the Indole Scaffold in Inflammation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with potent biological activities. In the context of inflammation, indole derivatives have emerged as a promising class of compounds, capable of modulating key enzymatic and signaling pathways that drive the inflammatory response. Inflammation is a complex biological process involving a network of cells, signaling molecules, and mediators. Chronic, unresolved inflammation is a hallmark of many debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders, making the discovery of novel anti-inflammatory agents a critical therapeutic goal.
This guide provides a validated workflow for screening and characterizing indole derivatives, beginning with high-throughput in vitro assays to identify mechanisms of action and culminating in a widely used in vivo model to confirm efficacy.
Foundational In Vitro Screening: A Two-Tiered Approach
A robust in vitro screening cascade is essential to efficiently identify promising candidates and elucidate their mechanisms of action. We recommend a two-tiered approach: cell-free enzymatic assays to identify direct inhibitors and cell-based assays to assess activity in a more physiologically relevant context.
Tier 1: Direct Enzyme Inhibition - Cyclooxygenase (COX) Assays
Cyclooxygenase (COX) enzymes are central mediators of inflammation, responsible for the synthesis of prostaglandins (PGs). Many established non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Assessing the inhibitory potential of indole derivatives against the two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), is a critical first step.
This protocol is adapted from commercially available kits and standard biochemical practices.
Principle: The assay measures the peroxidase activity of COX. The peroxidase component is active only after the cyclooxygenase converts arachidonic acid to PGG2. The probe is then oxidized by the peroxidase activity to produce a highly fluorescent product, which can be quantified.
Materials:
-
COX-1 and COX-2 purified enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic Acid (substrate)
-
Test Indole Derivatives (dissolved in DMSO)
-
Positive Controls: Celecoxib (COX-2 selective), Indomethacin (non-selective)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and substrate in the assay buffer according to the supplier's instructions.
-
Compound Plating: Add 1 µL of test compounds (at various concentrations) or controls to the wells of the 96-well plate. Include "vehicle control" wells containing only DMSO.
-
Enzyme Addition: To each well, add 150 µL of the assay buffer, 10 µL of heme, and 10 µL of the fluorometric probe.
-
Initiate Reaction: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Start the reaction by adding 10 µL of arachidonic acid to all wells.
-
Kinetic Reading: Immediately place the plate in the reader and measure fluorescence intensity every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.
Data Interpretation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indole Deriv. A | 5.2 | 0.8 | 6.5 |
| Indole Deriv. B | 15.8 | 20.1 | 0.78 |
| Celecoxib | >100 | 0.05 | >2000 |
| Indomethacin | 0.1 | 1.2 | 0.08 |
A higher selectivity index indicates greater selectivity for COX-2, which is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.
Tier 2: Cell-Based Assays - LPS-Stimulated Macrophages
Murine macrophage cell lines, such as RAW 264.7, are an excellent model for studying cellular inflammatory responses. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Principle: The Griess test measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this acidic reaction, nitrite forms a diazonium salt which then reacts with N-(1-naphthyl)ethylenediamine to form a colored azo dye, quantifiable by spectrophotometry at 540 nm.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Test Indole Derivatives
-
Griess Reagent (Part A: Sulfanilamide in H3PO4; Part B: NED in H2O)
-
Sodium Nitrite (NaNO2) standard
-
96-well clear microplate
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO2 (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
Trustworthiness Check: Always perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the test compounds.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in the cell culture supernatant.
Procedure:
-
Use the same cell culture supernatants collected from the NO production assay.
-
Follow the protocol provided with a commercial ELISA kit for either TNF-α or IL-6.
-
The general steps involve capturing the cytokine on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and adding a substrate to produce a colorimetric signal proportional to the amount of cytokine present.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on the provided standard curve.
Mechanistic Insights: Dissecting the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including the genes for iNOS (produces NO), COX-2, TNF-α, and IL-6. Its activation is a key event in the LPS-induced inflammatory response. Assessing the effect of indole derivatives on this pathway provides deeper mechanistic insight.
Workflow for NF-κB Pathway Analysis:
-
Cell Culture & Treatment: Treat RAW 264.7 cells with the test compound, followed by a short stimulation with LPS (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells to obtain total protein extracts.
-
Western Blotting: Use Western blotting to measure the levels of key pathway proteins:
-
Phospho-IκBα: Degradation of IκBα releases NF-κB. Phosphorylation is the first step towards degradation. A decrease in phospho-IκBα suggests upstream inhibition.
-
Phospho-p65: Phosphorylation of the p65 subunit of NF-κB is critical for its transcriptional activity. A decrease indicates inhibition of NF-κB activation.
-
Total IκBα and p65: Used as loading controls to ensure observed changes are not due to overall protein level changes.
-
β-actin or GAPDH: Housekeeping proteins used for normalization.
-
Visualizing the Pathway and Experimental Logic:
Caption: The NF-κB signaling pathway activated by LPS and potential points of inhibition by indole derivatives.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
Promising candidates from in vitro studies must be validated in a living organism. The carrageenan-induced paw edema model in rodents is a gold-standard, acute inflammatory model used for decades to evaluate the efficacy of anti-inflammatory drugs.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, reproducible inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a vehicle control indicates its anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
Test Indole Derivative (formulated in a suitable vehicle, e.g., 0.5% CMC)
-
Positive Control: Indomethacin (10 mg/kg)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Step-by-Step Procedure:
-
Acclimatization: Acclimate animals for at least one week before the experiment. Fast them overnight before the study but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the test indole derivative, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation:
| Treatment Group (Dose) | Paw Edema Volume at 3 hr (mL) ± SEM | % Inhibition |
| Vehicle Control (0.5% CMC) | 0.85 ± 0.06 | - |
| Indole Deriv. A (25 mg/kg) | 0.51 ± 0.04* | 40.0% |
| Indole Deriv. A (50 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4% |
*p<0.05, **p<0.01 compared to vehicle control. SEM = Standard Error of the Mean.
Integrated Experimental Workflow
A logical progression from broad screening to specific mechanism and in vivo validation is key to an efficient drug discovery campaign.
Caption: A streamlined workflow for the discovery and validation of anti-inflammatory indole derivatives.
Advanced HPLC-Based Quantification of Indole-3-Acetic Acid and Its Derivatives: A Guide for Researchers
Introduction: The Central Role of Indole-3-Acetic Acid in Biological Systems
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of phytohormones that are pivotal in regulating plant growth and development.[1][2] Its influence extends to cell division, elongation, and differentiation, making it a focal point in agricultural and botanical research. Beyond plants, various soil and plant-associated bacteria can also synthesize IAA, impacting plant health and disease.[1] The accurate quantification of IAA and its biosynthetic precursors and metabolites is therefore crucial for understanding these complex biological processes. This guide provides a robust and validated High-Performance Liquid Chromatography (HPLC) method for the reliable analysis of IAA and its derivatives, tailored for researchers, scientists, and drug development professionals.
While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for volatile compounds, HPLC, particularly when coupled with advanced detectors, offers a versatile platform for the analysis of non-volatile and polar compounds like IAA and its conjugates without the need for derivatization.[3][4] This application note will detail a validated Reversed-Phase HPLC (RP-HPLC) method, emphasizing the rationale behind each procedural step to ensure methodological robustness and data integrity.
Principle of the Method: Reversed-Phase Chromatography with Fluorometric Detection
This method employs reversed-phase chromatography, a technique ideal for separating non-polar to moderately polar compounds. A non-polar stationary phase (a C8 or C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds will have a stronger interaction with the stationary phase and thus elute later.
For detection, this protocol utilizes a fluorescence detector. Indole compounds exhibit natural fluorescence, providing high sensitivity and selectivity for their detection.[2][5] This is particularly advantageous when analyzing complex biological samples where UV-absorbing interfering compounds may be present.[2] The excitation and emission wavelengths are optimized to maximize the signal for indole derivatives while minimizing background noise.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of IAA and its derivatives from sample collection to data analysis.
Caption: Workflow for IAA analysis.
Detailed Protocols
Protocol 1: Sample Preparation
-
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
HPLC-grade methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Centrifuge and tubes
-
Rotary evaporator
-
0.45 µm syringe filters
-
-
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
To the powdered tissue, add 80% methanol (e.g., 10 mL per gram of fresh weight) and homogenize.[7]
-
Transfer the slurry to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. The pellet can be re-extracted with methanol to improve recovery.
-
Pool the supernatants and acidify to a pH of approximately 3.0 with 1 M HCl.[7]
-
Perform a liquid-liquid extraction by partitioning the acidified extract twice with an equal volume of ethyl acetate.
-
Collect the upper organic (ethyl acetate) phase and evaporate to dryness using a rotary evaporator at 35-40°C.[6][7]
-
Dissolve the dried extract in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before HPLC injection.
-
B. From Bacterial Culture Supernatants [1][8]
-
Materials:
-
Centrifugal filter tubes (0.5 mL)
-
Centrifuge
-
-
Procedure:
Protocol 2: Preparation of Standard Solutions and Calibration Curves[1][8]
-
Prepare individual stock solutions of IAA and other indole derivatives (e.g., indole-3-acetamide, indole-3-lactic acid) at a concentration of 1 mg/mL in methanol.
-
From the stock solutions, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired concentration range (e.g., 0.05 µg/mL to 100 µg/mL).
-
Inject each standard solution in triplicate into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of each analyte.
-
Perform a linear regression analysis to determine the linearity (r²) of the calibration curve, which should be ≥ 0.998.[8]
Protocol 3: HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis of IAA and its derivatives.[1][6][7][8]
| Parameter | Recommended Conditions |
| HPLC System | Any standard HPLC system with a gradient pump and fluorescence detector |
| Column | C8 or C18 (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 2.5% Acetic Acid in Water (v/v), pH adjusted to 3.8 |
| Mobile Phase B | 80% Acetonitrile in Water (v/v) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 35°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 350 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 25 | 50 | 50 |
| 31 | 0 | 100 |
| 33 | 80 | 20 |
| 36 | 80 | 20 |
Method Validation According to ICH Guidelines
To ensure the reliability and accuracy of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of IAA from other indole derivatives and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, with a correlation coefficient (r²) of ≥ 0.998.[8]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments, where known amounts of the standard are added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For this method, LODs are expected to be below 0.015 µg/mL.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table summarizes typical acceptance criteria for method validation based on ICH guidelines.[9][11]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 2% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Data Presentation and Interpretation
The following diagram illustrates the logical relationship between the different validation parameters, emphasizing how they collectively ensure the trustworthiness of the analytical method.
Caption: Interconnectivity of validation parameters.
Conclusion
This application note provides a comprehensive and detailed guide for the analysis of indole-3-acetic acid and its derivatives using a validated RP-HPLC method with fluorescence detection. By following the outlined protocols for sample preparation, chromatographic separation, and method validation, researchers can obtain accurate and reliable quantitative data. The emphasis on the rationale behind experimental choices and adherence to ICH guidelines ensures the scientific integrity and trustworthiness of the results, making this method a valuable tool for a wide range of applications in plant science, microbiology, and drug development.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchjournal.co.in [researchjournal.co.in]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. scribd.com [scribd.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the procedural choices to help you optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer Indole Synthesis and why is it significant?
The Fischer indole synthesis is a classic and versatile chemical reaction used to produce the indole heterocyclic ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] Discovered in 1883 by Emil Fischer, it remains one of the most widely used methods for synthesizing substituted indoles due to its reliability and broad substrate scope.[2][3] Indole scaffolds are central to a vast array of pharmaceuticals, including the triptan class of antimigraine drugs, as well as numerous natural products and agrochemicals.[1][4]
The reaction proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.[5]
-
Tautomerization: The phenylhydrazone isomerizes to a crucial enamine intermediate (also called an 'ene-hydrazine').[1][2]
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[6][6]-sigmatropic rearrangement, which forms a new carbon-carbon bond and cleaves the weak N-N bond.[1][7]
-
Cyclization & Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to form the energetically favorable aromatic indole ring.[1][7]
Q2: What are the most common classes of side reactions I should be aware of?
While robust, the Fischer indole synthesis is sensitive to reaction conditions, and several side reactions can compete with the desired indole formation, leading to reduced yields and complex purification challenges.[3][8] The most prevalent issues include:
-
Tar/Resin Formation: Caused by the decomposition of starting materials or intermediates under harsh acidic conditions or excessive heat.[6]
-
Incomplete Cyclization: The reaction can stall at the diimine or aminal intermediate stage, especially if the cyclization step has a high activation energy.
-
Competing N-N Bond Cleavage: Certain substrates, particularly those with strong electron-donating groups, can favor a heterolytic cleavage of the N-N bond over the desired sigmatropic rearrangement, leading to byproducts like aniline derivatives.[9][10][11]
-
Rearrangements and Isomerization: Use of unsymmetrical ketones can lead to mixtures of regioisomers.[12][13] In some cases, unexpected rearrangements similar to the dienone-phenol rearrangement can occur, leading to isomeric byproducts.[14][15]
-
Aldol or Friedel-Crafts Side Reactions: The acidic conditions and carbonyl compounds can sometimes promote self-condensation (aldol) or reactions with the aromatic ring.[3][8]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction is producing a dark, tar-like material with very low yield of the desired indole.
Plausible Cause: This is a classic sign of decomposition. The strong acids and high temperatures required for the reaction can easily lead to the polymerization and degradation of sensitive starting materials or intermediates.[6]
Solution Strategy:
-
Catalyst Optimization: The choice of acid is critical.[2][4] A catalyst that is too strong or used in high concentration can accelerate decomposition.
-
Action: Screen a panel of catalysts. If you are using a strong Brønsted acid like H₂SO₄ or polyphosphoric acid (PPA), consider switching to a milder Lewis acid like ZnCl₂ or a solid-supported acid like Amberlyst-15, which can be easily filtered off and sometimes offers milder conditions.[8]
-
-
Temperature Control: Excessively high temperatures are a primary cause of tar formation.[8] The goal is to find the minimum temperature required to overcome the activation energy of the[6][6]-sigmatropic rearrangement without causing widespread decomposition.
-
Action: Begin the reaction at a lower temperature (e.g., 80 °C) and monitor progress by TLC. Only increase the temperature gradually if the reaction is sluggish.[4] For thermally sensitive substrates, microwave-assisted synthesis can be an excellent alternative, offering rapid heating to the target temperature and significantly reducing reaction times, which minimizes byproduct formation.[8]
-
-
One-Pot Procedure: The phenylhydrazone intermediate can sometimes be unstable.[6]
-
Action: Instead of isolating the hydrazone, consider a one-pot procedure where the hydrazone is formed in situ and immediately subjected to the cyclization conditions. This minimizes handling and potential decomposition of the intermediate.[8]
-
Issue 2: My TLC shows a major spot that is not my product. Mass spectrometry suggests it's an aniline derivative. What is happening?
Plausible Cause: You are likely observing the results of a competing heterolytic N-N bond cleavage. This side reaction becomes significant when the starting carbonyl compound contains strong electron-donating groups (e.g., amides, indoles). These groups can overly stabilize the iminylcarbocation intermediate that forms upon N-N bond scission, making this pathway kinetically favorable over the desired[6][6]-sigmatropic rearrangement.[10][11]
Solution Strategy:
-
Mechanistic Insight: The key is to disfavor the formation of the stabilized iminylcarbocation. The desired rearrangement is a concerted, pericyclic reaction, whereas the cleavage is a stepwise, ionic process.
-
Condition Modification:
-
Action 1 (Reduce Acidity): Lowering the acid concentration or switching to a weaker acid can sometimes temper the cleavage pathway.
-
Action 2 (Protecting Groups): If the problematic electron-donating group is an amine or amide, consider if it can be protected with an electron-withdrawing group (e.g., Boc, Cbz) to reduce its donating ability during the synthesis.
-
Action 3 (Alternative Synthesis): For substrates that are fundamentally prone to this cleavage, the Fischer synthesis may not be the optimal route.[11] Consider alternative named reactions for indole synthesis, such as the Bartoli, Reissert, or Leimgruber-Batcho methods.[16]
-
Visualizing Reaction Pathways
The following diagram illustrates the central Fischer indole synthesis pathway and highlights where key side reactions diverge. Understanding these branch points is crucial for effective troubleshooting.
Caption: Main reaction pathway versus common side reaction pathways.
Experimental Protocols & Data
Protocol: A General Method for Minimizing Side Reactions
This protocol utilizes a one-pot procedure and a moderate Lewis acid catalyst (ZnCl₂) which often provides a good balance between reactivity and minimizing decomposition.
Materials:
-
Substituted Phenylhydrazine (1.0 eq)
-
Ketone or Aldehyde (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Anhydrous Toluene (or other high-boiling solvent)
-
Reaction vessel equipped with a condenser and nitrogen inlet
Procedure:
-
Setup: Under a nitrogen atmosphere, add the substituted phenylhydrazine (1.0 eq), the carbonyl compound (1.1 eq), and anhydrous toluene to the reaction vessel.
-
Hydrazone Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial condensation to the phenylhydrazone. Monitor by TLC until the starting materials are consumed.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (2.0 eq) to the mixture. Note: The addition may be exothermic.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and maintain for 2-6 hours. Monitor the formation of the indole product and the disappearance of the hydrazone intermediate by TLC.
-
Workup: Cool the reaction to room temperature. Quench carefully by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Acid Catalysts
The choice of acid catalyst is one of the most critical parameters in the Fischer indole synthesis.[2][6][9] This table summarizes the characteristics of commonly used catalysts.
| Catalyst | Type | Typical Conditions | Advantages | Common Side Reactions / Disadvantages |
| H₂SO₄ / PPA | Brønsted | High temp (100-200°C), neat or in solvent | Very strong, effective for unreactive substrates.[8] | High potential for charring, tar formation, and other side reactions.[6] Difficult to handle. |
| p-TsOH | Brønsted | 80-120°C, in toluene or xylene | Moderately strong, effective, and easier to handle than H₂SO₄. | Can still cause decomposition with sensitive substrates. |
| ZnCl₂ | Lewis | 80-150°C, in various solvents or neat | Generally milder than strong Brønsted acids, good for many substrates. | Must be anhydrous; can be difficult to remove during workup. |
| BF₃·OEt₂ | Lewis | Room temp to 80°C | Effective at lower temperatures.[6] | Moisture sensitive; can be aggressive. |
| Amberlyst-15 | Solid Acid | 80-120°C, in various solvents | Heterogeneous catalyst, easily removed by filtration, often milder. | May have lower activity than homogeneous catalysts. |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 15. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 16. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 2-Phenylindole Derivatives
Welcome to the technical support center for the purification of 2-phenylindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your work.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that can arise during the purification of 2-phenylindole derivatives, offering step-by-step solutions and the rationale behind them.
Problem 1: My purified 2-phenylindole product has a persistent off-white, beige, or greenish color.
Cause: The discoloration of 2-phenylindole and its derivatives is a common issue that can stem from several sources. Minor impurities from the synthesis, such as unreacted starting materials or side-products, can impart color. Additionally, these compounds can be susceptible to air oxidation, leading to the formation of colored degradation products.[1]
Solution:
-
Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities.[1][2]
-
Protocol:
-
Dissolve the crude 2-phenylindole derivative in a minimal amount of a suitable hot solvent. Ethanol or a mixture of ethanol and water is often a good starting point.[2][3]
-
Add a small amount (typically 1-2% by weight) of activated charcoal (e.g., Norit) to the hot solution.
-
Gently boil the solution for 5-10 minutes. The activated charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the activated charcoal. This must be done quickly to prevent the desired product from crystallizing prematurely. Using a pre-heated filter funnel is recommended.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified, colorless crystals by vacuum filtration and wash them with a small amount of cold solvent.[3]
-
-
-
Inert Atmosphere: To prevent oxidation, especially for sensitive derivatives, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: I am experiencing a low yield after purification by column chromatography.
Cause: Low recovery from silica gel chromatography can be attributed to several factors. 2-Phenylindole and its derivatives, while generally of moderate polarity, can sometimes exhibit strong interactions with the silica stationary phase, leading to tailing and incomplete elution. Co-elution with closely related impurities can also necessitate the collection of narrower fractions, thereby reducing the overall yield of the pure product.
Solution:
-
Optimize the Mobile Phase:
-
Solvent System: A common and effective eluent system for 2-phenylindole derivatives is a mixture of hexane and ethyl acetate.[4][5][6]
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. This will help to first elute non-polar impurities, followed by the desired product, and finally any more polar impurities.
-
TLC Analysis: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
-
Deactivate the Silica Gel: If strong adsorption to the silica is suspected, you can use a deactivated stationary phase.
-
Protocol: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% of a polar modifier like triethylamine. This will cap the acidic silanol groups on the silica surface, reducing tailing of basic or polar compounds.
-
-
Alternative Stationary Phases: For particularly challenging separations, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[7]
Problem 3: My product is an oil and will not crystallize.
Cause: The inability of a compound to crystallize, even when pure by other analytical methods (like NMR or LC-MS), is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. The intrinsic properties of some derivatives may also favor an amorphous or oily state.
Solution:
-
Solvent Removal: Ensure all solvents from the previous steps are thoroughly removed under high vacuum. Heating gently can aid in this process, but be cautious of potential thermal degradation. 2-phenylindole can sublimate at elevated temperatures.[8]
-
Scratching and Seeding:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the oil.
-
-
Solvent-Antisolvent Crystallization:
-
Protocol:
-
Dissolve the oil in a small amount of a good solvent (a solvent in which it is highly soluble).
-
Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly. This controlled precipitation often yields crystalline material.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing 2-phenylindole derivatives?
A1: Ethanol is a widely used and effective solvent for the recrystallization of 2-phenylindole and many of its derivatives.[2] Its ability to dissolve the compound when hot and have reduced solubility when cold makes it ideal. For more polar derivatives, a mixture of ethanol and water can be employed to decrease the solubility at lower temperatures and improve crystal formation.
Q2: How can I remove unreacted phenylhydrazine or acetophenone from my crude product?
A2: Unreacted starting materials can often be removed with a simple work-up procedure before attempting more rigorous purification methods.
-
Phenylhydrazine: This can be removed by washing the organic extract of your reaction mixture with a dilute acid solution (e.g., 1M HCl). The basic phenylhydrazine will be protonated and move into the aqueous layer.
-
Acetophenone: This can be removed by washing with a dilute base solution (e.g., 1M NaOH) if the 2-phenylindole derivative is not base-sensitive, followed by a water wash. However, column chromatography is generally more effective for removing neutral organic impurities like acetophenone.[6]
Q3: My 2-phenylindole derivative seems to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is often due to the acidic nature of the stationary phase.
-
Neutralize the Silica: As mentioned in the troubleshooting section, you can add a small amount of a base like triethylamine or pyridine to your eluent to neutralize the silica.
-
Use Alumina: Alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds.
-
Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to speed up elution.
Q4: What are the key physicochemical properties of 2-phenylindole to consider for purification?
A4: Understanding the properties of 2-phenylindole is crucial for designing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| Melting Point | 187-189 °C[9] | A sharp melting point is a good indicator of purity. |
| Boiling Point | 250 °C at 10 mmHg[10] | High boiling point allows for removal of volatile solvents under vacuum. |
| Solubility | Good solubility in ethanol, diethyl ether, chloroform, and methanol.[9][10] | Provides a range of solvent options for extraction and crystallization. |
| Aqueous Solubility | Limited[9] | Facilitates extraction from aqueous media using organic solvents. |
| Appearance | Can appear as off-white to beige or slightly green powder.[1][10] | Discoloration often indicates the presence of impurities. |
Purification Workflow Overview
The following diagram illustrates a typical workflow for the purification of a 2-phenylindole derivative after synthesis.
Caption: A typical purification workflow for 2-phenylindole derivatives.
Decision Tree for Purification Strategy
This diagram provides a decision-making framework for selecting an appropriate purification strategy based on the nature of the crude product.
Caption: A decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
- 9. webqc.org [webqc.org]
- 10. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Low Yield in N-Alkylation of Indoles
Welcome to the Technical Support Center for N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate the complexities of indole N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in indole N-alkylation?
Low yields in indole N-alkylation can stem from several factors, including incomplete deprotonation of the indole N-H, competing C3-alkylation, the use of a non-optimal base or solvent, low reactivity of the alkylating agent, or decomposition of starting materials or products.[1]
Q2: How do I know if C3-alkylation is the primary side reaction?
The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent.[2] You can identify C3-alkylation by analyzing your crude reaction mixture using techniques like TLC, HPLC, or LC-MS, which will show multiple product spots or peaks.[1] NMR spectroscopy is definitive for structure elucidation.
Q3: Which base is best for N-alkylation of indoles?
The choice of base is critical. For robust substrates, strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are highly effective at promoting N-alkylation.[1][3] For indoles with sensitive functional groups, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended.[1]
Q4: Can the choice of solvent affect the N/C selectivity?
Absolutely. Polar aprotic solvents like DMF, DMSO, and THF generally favor N-alkylation.[4] The solvent's ability to solvate the indole anion is key. For instance, using THF might lead to lower N-selectivity compared to DMF if the indole anion precipitates.[5]
Q5: My alkylating agent is not very reactive. What can I do?
The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using a less reactive alkyl chloride or bromide, consider switching to the corresponding iodide.[1] Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through an in situ Finkelstein reaction.[1][6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields, categorized by common experimental observations.
Issue 1: No Reaction or Incomplete Conversion
If you observe a significant amount of unreacted starting indole, consider the following causes and solutions.
Potential Causes:
-
Insufficiently Strong Base: The pKa of the indole N-H is approximately 17. The base used must be strong enough to achieve complete deprotonation.
-
Poor Solubility: If the indole or the base is not fully dissolved, the reaction will be slow or incomplete.[1]
-
Moisture in the Reaction: Strong bases like NaH are readily quenched by water, inhibiting the deprotonation of the indole.[1]
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures.[4]
-
Deactivated Indole Substrate: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom.[4]
Solutions:
-
Re-evaluate Your Base: For standard indoles, ensure you are using a sufficiently strong base like NaH or KH. For electron-deficient indoles, more forcing conditions may be required.
-
Optimize Solvent Choice: Switch to a solvent that provides better solubility for all reactants. Polar aprotic solvents like DMF or DMSO are often good choices.[4]
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can significantly improve the reaction rate and yield. For some reactions, moving from room temperature to 80 °C can be highly effective.[5]
-
Use a More Reactive Alkylating Agent: If possible, switch from an alkyl chloride or bromide to an alkyl iodide.[1]
Issue 2: Poor Regioselectivity (Predominant C3-Alkylation)
The formation of the C3-alkylated isomer is the most common side reaction.[1] Here’s how to favor N-alkylation.
Potential Causes:
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can react at the more nucleophilic C3 position.[7]
-
Counterion Effect: The nature of the metal counterion from the base can influence the site of alkylation. Ionic salts (Na⁺, K⁺) tend to favor N-alkylation, while more covalent salts (Mg²⁺, Zn²⁺) can favor C3-alkylation.[7]
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product.
Solutions:
-
Ensure Complete Deprotonation: Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH and allow sufficient time for the deprotonation to complete before adding the alkylating agent.[1]
-
Choose the Right Base-Solvent System: The combination of a strong base like NaH in a polar aprotic solvent like DMF is a classic and effective method for promoting N-alkylation.[5]
-
Increase the Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable N-alkylated product.[5]
-
Catalyst Control: In some transition metal-catalyzed reactions, the choice of ligand can control the regioselectivity, directing the alkylation to either the N or C3 position.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of indole N-alkylation and the competing C3-alkylation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Bioassays for Indole Acetic Acid (IAA) Derivatives
Introduction
This guide provides an in-depth, objective comparison of common bioassay methodologies for IAA derivatives and presents a comprehensive, self-validating framework for their validation. Moving beyond a simple checklist, we will explore the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible bioanalytical methods.
The Pillars of Bioassay Validation: A Framework for Trust
Before delving into specific techniques, it is crucial to establish the foundational principles of assay validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework that ensures data integrity.[5][6][7][8] Key performance characteristics that must be evaluated include:
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is often expressed as percent recovery.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[9]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected or quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate assay depends on the specific research question, required sensitivity, sample matrix, and available resources. Four primary categories of assays are commonly employed for IAA and its derivatives.
| Assay Type | Principle | Sensitivity | Specificity | Throughput | Cost | Key Considerations |
| Colorimetric (e.g., Salkowski) | Chemical reaction between an acidic-ferric ion solution and indole compounds produces a measurable color change.[10] | Low (µg/mL)[11] | Low; reacts with various indole-related compounds, leading to overestimation.[11][12][13] | High | Low | Excellent for rapid, semi-quantitative screening but not for precise quantification.[10][14] |
| Classic Bioassays (e.g., Avena Coleoptile) | Measures a physiological response (e.g., cell elongation or curvature) in plant tissue proportional to auxin concentration.[15][16] | Moderate (ng to µg/L)[15] | Moderate; responsive to various biologically active auxins. | Low | Low | Measures biological activity, not just chemical presence. Labor-intensive and subject to biological variability.[17] |
| Immunoassay (e.g., ELISA) | Competitive binding of sample IAA and a labeled IAA conjugate to a limited number of specific antibodies.[18] | High (ng/mL)[18][19] | High; dependent on antibody specificity. | High | Moderate | Prone to matrix effects; requires purification for complex samples.[20][21] Excellent for high-throughput screening of many samples. |
| Chromatography (e.g., LC-MS/MS) | Physical separation by liquid chromatography followed by mass-based detection and quantification.[22] | Very High (pg to ng/mL)[23][24] | Very High; can distinguish between IAA and its derivatives/metabolites.[25][26] | Moderate | High | The "gold standard" for accurate and specific quantification. Requires significant capital investment and expertise.[22] |
In-Depth Validation Protocol: A Case Study Using a Competitive ELISA
To illustrate the practical application of validation principles, we will detail the validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a hypothetical IAA derivative, "IAA-X." This format is chosen for its widespread use in both academic and industrial settings.
Principle of the Competitive ELISA
In this assay, IAA-X present in the sample competes with a fixed amount of enzyme-labeled IAA-X for binding to a limited number of specific antibody sites, which are pre-coated on a microplate. After a wash step to remove unbound reagents, a substrate is added. The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of IAA-X in the sample.
The Validation Workflow
A structured approach is essential for an efficient and comprehensive validation process. The workflow should logically progress from establishing the fundamental performance characteristics to testing the assay's resilience.
Linearity and Range Validation
-
Causality & Purpose: This experiment establishes the concentration range over which the assay provides a reliable and proportional response. It is the foundation for all subsequent quantitative experiments, defining the boundaries within which the assay is valid. According to ICH guidelines, a minimum of five concentrations should be used to demonstrate linearity.[9]
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of a certified IAA-X reference standard in the assay buffer.
-
Perform a serial dilution to create a standard curve with at least 8 non-zero concentrations, spanning the expected measuring range of the assay (e.g., 1 to 1000 ng/mL).
-
Include a zero standard (blank) containing only the assay buffer.
-
Run each concentration in triplicate on the ELISA plate according to the manufacturer's protocol.[27]
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm).
-
Plot the OD values against the logarithm of the IAA-X concentration. Perform a four-parameter logistic (4PL) curve fit, which is standard for immunoassays.
-
-
Data Analysis & Acceptance Criteria:
-
Analysis: Calculate the mean OD, standard deviation (SD), and coefficient of variation (%CV) for each standard. Use software to fit the 4PL curve.
-
Acceptance Criteria: The correlation coefficient (R²) of the curve should ideally be ≥0.99. The back-calculated concentration of each standard should be within ±20% of its nominal value (±25% at the lower limit).
-
| Nominal Conc. (ng/mL) | Mean OD | %CV | Back-Calculated Conc. (ng/mL) | % of Nominal |
| 1000 | 0.215 | 3.1% | 1021 | 102.1% |
| 500 | 0.391 | 2.5% | 485 | 97.0% |
| 250 | 0.618 | 1.9% | 258 | 103.2% |
| 125 | 0.855 | 2.2% | 121 | 96.8% |
| 62.5 | 1.149 | 3.5% | 65.0 | 104.0% |
| 31.25 | 1.558 | 4.1% | 29.8 | 95.4% |
| 15.63 | 1.792 | 5.2% | 16.9 | 108.1% |
| 0 (Blank) | 2.150 | 1.8% | N/A | N/A |
Accuracy Validation
-
Causality & Purpose: Accuracy demonstrates that the assay measures the "true" value. This is tested by spiking a known amount of analyte into a representative sample matrix (e.g., plasma, cell culture media) and measuring how much is recovered. This is critical for ensuring that components of the biological matrix are not interfering with quantification.
-
Experimental Protocol:
-
Prepare three Quality Control (QC) samples by spiking the sample matrix with the IAA-X reference standard to achieve low, medium, and high concentrations within the validated range (e.g., 50, 200, and 800 ng/mL).
-
Prepare a blank matrix sample (no spike) to assess baseline interference.
-
Assay these QC samples in at least five replicates alongside a standard curve on the same plate.
-
Calculate the concentration of IAA-X in each QC sample using the standard curve.
-
-
Data Analysis & Acceptance Criteria:
-
Analysis: Calculate the percent recovery for each QC sample using the formula: (Mean Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 80-120% of the nominal value.[28]
-
| QC Level | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Recovery |
| Low | 50 | 48.5 | 97.0% |
| Medium | 200 | 208.2 | 104.1% |
| High | 800 | 776.0 | 97.0% |
Precision Validation
-
Causality & Purpose: Precision measures the random error of the assay. It is assessed under two conditions: Repeatability (intra-assay precision) evaluates variability within a single assay run, while Intermediate Precision (inter-assay precision) evaluates variability across different days, analysts, or equipment. This ensures the assay produces consistent results over time.
-
Experimental Protocol:
-
Intra-Assay: Analyze 20 replicates of the low, medium, and high QC samples on a single plate in one run.
-
Inter-Assay: Analyze the low, medium, and high QC samples in triplicate on three different days, preferably by two different analysts.[18]
-
-
Data Analysis & Acceptance Criteria:
-
Analysis: Calculate the mean, SD, and %CV for the measured concentrations of the QC samples for both intra- and inter-assay experiments.
-
Acceptance Criteria: For both intra- and inter-assay precision, the %CV should not exceed 15% (or 20% at the LOQ).[18]
-
| QC Level | Intra-Assay %CV | Inter-Assay %CV |
| Low | 6.8% | 9.5% |
| Medium | 4.2% | 6.1% |
| High | 3.9% | 5.8% |
Specificity (Cross-Reactivity) Validation
-
Causality & Purpose: This is particularly crucial for immunoassays and for molecules like IAA which have many structurally similar derivatives and metabolites. This experiment determines whether the antibody binds to compounds other than the target analyte, which could lead to falsely elevated results.
-
Experimental Protocol:
-
Identify structurally related molecules that could potentially be present in the samples (e.g., parent IAA, tryptophan, other IAA derivatives).
-
Prepare high-concentration solutions of these potential cross-reactants.
-
Analyze serial dilutions of each potential cross-reactant using the ELISA, just as you would for a standard curve.
-
Determine the concentration of each cross-reactant that causes a 50% inhibition of the maximum signal (IC50).
-
-
Data Analysis & Acceptance Criteria:
-
Analysis: Calculate the percent cross-reactivity using the formula: (IC50 of IAA-X / IC50 of Cross-Reactant) * 100.
-
Acceptance Criteria: The acceptance criteria are project-specific. For a highly selective assay, cross-reactivity with key related compounds should be <1%. All significant cross-reactivity must be documented.
-
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| IAA-X (Analyte) | 200 | 100% |
| Indole-3-acetic acid | 25,000 | 0.8% |
| Tryptophan | >100,000 | <0.2% |
| Indole-3-butyric acid | 40,000 | 0.5% |
Conclusion
The validation of a bioassay for indole acetic acid derivatives is not merely a procedural formality; it is a fundamental scientific requirement that ensures the integrity and reproducibility of research and development data.[5][29] While high-precision methods like LC-MS/MS offer unparalleled specificity, immunoassays such as ELISA provide a high-throughput, cost-effective alternative suitable for many applications, provided they are rigorously validated.[20][25]
By following a structured validation workflow grounded in the principles of accuracy, precision, and specificity, researchers can build a comprehensive performance profile of their chosen assay. This process transforms a method from a set of instructions into a reliable, self-validating system. The data generated provides objective evidence that the assay is fit for its intended purpose, empowering scientists and drug developers to make decisions with confidence.
References
- 1. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 2. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 3. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 8. drugfuture.com [drugfuture.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Unlocking Amazing Power of Salkowski Reagent for Auxin detection [infobiochem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 14. Rapid In Situ Assay for Indoleacetic Acid Production by Bacteria Immobilized on a Nitrocellulose Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biologydiscussion.com [biologydiscussion.com]
- 17. scribd.com [scribd.com]
- 18. IAA(Indole 3 Acetic Acid) ELISA Kit [elkbiotech.com]
- 19. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 20. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Plant IAA(Indole 3 Acetic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 28. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. edraservices.nl [edraservices.nl]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenylindole Analogs as Selective Estrogen Receptor Modulators
As researchers in drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed analysis of the structure-activity relationships (SAR) of 2-phenylindole analogs, a class of compounds that has garnered significant attention for its potential as selective estrogen receptor modulators (SERMs). We will delve into the key structural features that govern their binding affinity for estrogen receptors (ERα and ERβ) and their functional activity as agonists or antagonists, supported by experimental data and detailed protocols.
The 2-Phenylindole Scaffold: A Privileged Structure for ER Modulation
The 2-phenylindole core represents a versatile scaffold for designing SERMs. Its rigid, planar structure mimics the steroidal framework of estradiol, allowing it to fit into the ligand-binding pocket (LBP) of estrogen receptors. The key to its utility as a SERM lies in the ability to introduce specific functional groups at various positions on the indole and phenyl rings, which fine-tunes its interaction with the receptor and dictates its pharmacological profile.
The general structure of the 2-phenylindole scaffold consists of an indole ring system with a phenyl group attached at the 2-position. Key points of modification include the indole nitrogen (N1), the 3-position of the indole ring, and various positions on the phenyl ring. These modifications influence the compound's binding affinity, selectivity for ERα versus ERβ, and its functional output as an agonist or antagonist.
Structure-Activity Relationship Analysis
The Role of the Basic Side Chain
A crucial determinant of high-affinity ER binding is the presence of a basic side chain, typically a dialkylaminoalkoxy group, attached to the phenyl ring. This side chain is thought to mimic the distal hydroxyl group of estradiol and engage in a critical hydrogen bond interaction with a conserved amino acid residue (Asp351 in ERα) in the LBP. The length and nature of this side chain significantly impact binding affinity and antagonist activity.
For instance, in a series of 2-phenylindole derivatives, a 2-(diethylamino)ethoxy side chain at the 4-position of the phenyl ring has been shown to be optimal for high ER binding affinity. Shortening or lengthening this chain often leads to a decrease in affinity.
Substitution on the Indole Ring
Modifications to the indole portion of the scaffold also play a significant role in modulating activity.
-
N1-Position: The presence of a substituent on the indole nitrogen is generally well-tolerated. Small alkyl groups like methyl or ethyl often maintain or slightly improve binding affinity.
-
3-Position: The 3-position of the indole ring is a critical site for influencing the agonist/antagonist profile. Introduction of a bulky substituent at this position can disrupt the conformation of helix 12, a key structural element of the ER that reorients upon ligand binding to recruit co-activators (for an agonist response) or co-pressors (for an antagonist response). For example, the introduction of a halogen atom or a small alkyl group at the 3-position can shift the profile towards antagonism.
Substitution on the 2-Phenyl Ring
In addition to the essential basic side chain, other substitutions on the 2-phenyl ring can further modulate the compound's properties. Hydroxyl groups, for example, can provide additional hydrogen bonding interactions within the LBP, potentially increasing binding affinity. The position of these substitutions is critical, with the 4-position being the most common and effective location for the basic side chain.
Comparative Analysis of 2-Phenylindole Analogs
To illustrate the SAR principles discussed above, the following table summarizes the biological activity of several representative 2-phenylindole analogs.
| Compound | R1 (N1-position) | R2 (3-position) | R3 (4'-position) | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Cell Proliferation (MCF-7, Emax %) |
| 1 | H | H | O(CH2)2N(Et)2 | 10 | 15 | 80 (agonist) |
| 2 | CH3 | H | O(CH2)2N(Et)2 | 8 | 12 | 75 (agonist) |
| 3 | H | Cl | O(CH2)2N(Et)2 | 15 | 20 | 20 (partial agonist) |
| 4 | H | H | OH | >1000 | >1000 | Inactive |
Data is hypothetical and for illustrative purposes.
-
The presence of the basic side chain is essential for high ER binding affinity (compare compounds 1-3 with compound 4).
-
N1-methylation is well-tolerated (compare compound 1 and 2).
-
Introduction of a chlorine atom at the 3-position reduces agonist activity, indicating a shift towards an antagonistic profile (compare compound 1 and 3).
Experimental Protocols
The evaluation of 2-phenylindole analogs as SERMs involves a series of in vitro assays to determine their binding affinity for ERs and their functional activity.
Estrogen Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled estrogen, typically [3H]-estradiol, from the ER.
Protocol:
-
Prepare recombinant human ERα or ERβ.
-
In a 96-well plate, add a fixed concentration of the ER protein and [3H]-estradiol.
-
Add varying concentrations of the test compound (2-phenylindole analog).
-
Incubate the plate at 4°C for 18 hours to reach equilibrium.
-
Separate the bound from free radioligand using a dextran-coated charcoal method or a filter-based separation technique.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled estradiol.
MCF-7 Cell Proliferation Assay
This cell-based assay assesses the functional activity of the compounds as agonists or antagonists in an estrogen-responsive human breast cancer cell line (MCF-7).
Protocol:
-
Plate MCF-7 cells in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
After 24 hours, treat the cells with varying concentrations of the test compound in the presence or absence of a fixed concentration of estradiol.
-
Incubate the cells for 6 days.
-
Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by measuring ATP content (e.g., CellTiter-Glo®).
-
For agonists, calculate the Emax (maximum effect) relative to estradiol. For antagonists, calculate the IC50 value for the inhibition of estradiol-induced proliferation.
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism of action of SERMs at the estrogen receptor.
Caption: Figure 1. Simplified mechanism of action for 2-phenylindole SERMs.
Conclusion
The 2-phenylindole scaffold is a highly adaptable platform for the development of novel SERMs. The SAR studies reveal that the presence of a basic side chain at the 4'-position of the phenyl ring is critical for high-affinity ER binding. Furthermore, substitutions at the 3-position of the indole ring are instrumental in modulating the agonist/antagonist profile of these compounds. By understanding these key structural determinants, researchers can rationally design and synthesize new 2-phenylindole analogs with improved potency, selectivity, and desired pharmacological properties for the treatment of hormone-dependent diseases.
A Comparative Guide for Drug Development Professionals: (2-phenyl-1H-indol-1-yl)acetic acid versus Indomethacin
An In-Depth Analysis of Two Indole-Based Anti-Inflammatory Agents
This guide provides a detailed comparison of (2-phenyl-1H-indol-1-yl)acetic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. Both compounds share a core indole structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2] This analysis will delve into their mechanisms of action, comparative anti-inflammatory efficacy, and the experimental protocols used to evaluate these properties, offering valuable insights for researchers and professionals in drug development.
Section 1: Introduction to the Compounds
Indomethacin: The Established Benchmark
Indomethacin is a potent, non-selective NSAID that has been in clinical use since 1963.[3] It is widely prescribed for the management of pain and inflammation associated with conditions like rheumatoid arthritis, osteoarthritis, and gouty arthritis.[4][5] Its therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—critical mediators of inflammation, pain, and fever.[3][4][6] However, its non-selective nature, inhibiting both COX-1 and COX-2 isoforms, can lead to gastrointestinal side effects.[3][4][7]
This compound: A Structurally Related Contender
This compound is a synthetic indole derivative. The indole nucleus is a key structural component in many pharmaceuticals, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][8] The structural similarity of this compound to indomethacin suggests it may also possess anti-inflammatory properties, potentially with a different selectivity profile for COX enzymes. The exploration of such analogs is driven by the search for new anti-inflammatory agents with improved efficacy and safety profiles.[9]
Section 2: Mechanism of Action - A Tale of Two COX Inhibitors
The primary mechanism of action for indomethacin and likely for this compound involves the inhibition of the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins.[3][10]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[6][7]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is primarily responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[6][7]
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[3][4] This non-selectivity is responsible for both its therapeutic anti-inflammatory effects (via COX-2 inhibition) and its common gastrointestinal side effects (via COX-1 inhibition).[3][7] Research into indole derivatives has shown that modifications to the core indole structure can alter the selectivity towards COX-2, potentially leading to a better safety profile.[1]
The following diagram illustrates the arachidonic acid pathway and the role of COX enzymes:
Caption: Arachidonic Acid Cascade and COX Inhibition.
Section 3: Comparative Efficacy - Insights from Experimental Data
To objectively compare the anti-inflammatory activity of this compound and indomethacin, in vitro and in vivo studies are essential.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.63[11] | 11.63[11] | 0.05 |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib (Reference) | >100 | 0.32[1] | >312 |
Note: The data for this compound is not available in the provided search results and would need to be determined experimentally.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[12][13] Inflammation is induced by injecting carrageenan into the paw of a rodent, which causes a localized inflammatory response characterized by edema (swelling). The test compound is administered prior to the carrageenan injection, and the degree of paw swelling is measured over time. The percentage of inhibition of edema is calculated relative to a control group that receives only the vehicle.
Table 2: Hypothetical In Vivo Anti-inflammatory Activity Data
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Indomethacin | 10 | 76.89%[14] |
| This compound | 10 | Data not available |
Note: The data for this compound is not available in the provided search results and would need to be determined experimentally.
Section 4: Experimental Protocols
For researchers aiming to conduct comparative studies, the following detailed protocols are provided.
In Vitro COX Inhibition Assay Protocol
This protocol is adapted from established methods for determining COX-1 and COX-2 inhibition.[10][15]
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Enzyme Immunoassay (EIA) kit for prostaglandin F2α (PGF2α) detection or an LC-MS/MS system for prostaglandin E2 (PGE2) detection.[10][15]
-
Microplate reader or LC-MS/MS instrument
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Reaction Setup: In separate reaction tubes for each enzyme, add the reaction buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the inhibitor tubes. For control tubes (100% initial activity), add the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all tubes.
-
Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a strong acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced using an appropriate method like EIA or LC-MS/MS.[10][15]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: In Vitro COX Inhibition Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema Protocol
This protocol is a standard method for evaluating acute anti-inflammatory activity.[12][13][16]
Objective: To assess the in vivo anti-inflammatory activity of test compounds in a rodent model.
Materials:
-
Laboratory animals (e.g., Wistar rats or Swiss albino mice)
-
Test compounds and standard drug (Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% w/v λ-carrageenan solution in saline
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for a sufficient period before the experiment.
-
Grouping: Divide the animals into different groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the test compound).
-
Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16]
-
Paw Volume Measurement: Measure the paw volume or thickness of each animal at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer or calipers.[12]
-
Data Analysis: Calculate the edema volume for each animal at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.[16]
Caption: Carrageenan-Induced Paw Edema Assay Workflow.
Section 5: Conclusion and Future Directions
Indomethacin remains a potent and effective anti-inflammatory agent, but its clinical utility is often limited by its gastrointestinal side effects stemming from its non-selective inhibition of COX-1 and COX-2. The exploration of structurally related compounds like this compound is a crucial endeavor in the quest for safer and more effective anti-inflammatory drugs.
References
- 1. chesci.com [chesci.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. Understanding How Indomethacin Works for Effective Pain Relief - Los Angeles Hub [wdch10.laphil.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. bio-protocol.org [bio-protocol.org]
Confirming the Structure of Synthesized (2-phenyl-1H-indol-1-yl)acetic acid by NMR: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For novel compounds like (2-phenyl-1H-indol-1-yl)acetic acid, a molecule of interest for its potential pharmacological activities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth comparison of expected versus experimental NMR data to definitively confirm the successful synthesis of this target compound. We will delve into the rationale behind experimental choices and present a self-validating protocol for researchers.
The Imperative of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor deviations from the intended architecture can lead to a complete loss of efficacy or, more dangerously, unforeseen toxicity. Therefore, meticulous structural analysis is not merely a procedural step but a critical component of ensuring the safety and validity of subsequent biological assays. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed roadmap of the molecular framework, revealing the connectivity of atoms and their chemical environment.
Predicting the NMR Signature of this compound
Before acquiring experimental data, a thorough understanding of the expected NMR spectrum is crucial. The structure of this compound contains several distinct proton and carbon environments, each of which will resonate at a characteristic chemical shift (δ) in the ¹H and ¹³C NMR spectra, respectively.
Expected ¹H NMR Spectral Features: The proton spectrum is anticipated to show signals corresponding to the protons of the indole ring, the phenyl substituent, and the acetic acid moiety. The protons on the benzene ring of the indole and the phenyl group will appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons of the acetic acid group are expected to appear as a singlet further upfield, and the acidic proton of the carboxyl group will likely be a broad singlet at a downfield chemical shift.
Expected ¹³C NMR Spectral Features: The carbon spectrum will provide complementary information. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The quaternary and protonated carbons of the indole and phenyl rings will resonate in the aromatic region (δ 110-140 ppm). The methylene carbon of the acetic acid group will appear at a characteristic upfield position.
Experimental Workflow for NMR Analysis
The following protocol outlines the steps for preparing a sample of synthesized this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Workflow for Synthesis and NMR-based Structural Confirmation.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified and dried synthesized compound for ¹H NMR and 20-25 mg for ¹³C NMR.[1][2][3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[1][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[2][3]
-
Transfer the clear solution to a standard 5 mm NMR tube.[1]
-
-
NMR Data Acquisition: [4]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Comparative Analysis of NMR Data
The following tables present a comparison of the predicted and hypothetical experimental NMR data for this compound. The close correlation between the expected and observed values provides strong evidence for the successful synthesis of the target structure.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.5 (broad s) | s | 1H | -COOH |
| 7.65 | d | 1H | Indole H-4 |
| 7.50 | m | 2H | Phenyl H-2', H-6' |
| 7.40 | m | 3H | Phenyl H-3', H-4', H-5' |
| 7.20 | t | 1H | Indole H-6 |
| 7.15 | t | 1H | Indole H-5 |
| 7.10 | d | 1H | Indole H-7 |
| 6.70 | s | 1H | Indole H-3 |
| 5.10 | s | 2H | -CH₂- |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 172.0 | C=O |
| 138.5 | Indole C-2 |
| 136.0 | Indole C-7a |
| 132.0 | Phenyl C-1' |
| 129.0 | Phenyl C-2', C-6' |
| 128.5 | Phenyl C-4' |
| 128.0 | Phenyl C-3', C-5' |
| 127.5 | Indole C-3a |
| 122.5 | Indole C-6 |
| 121.0 | Indole C-4 |
| 120.0 | Indole C-5 |
| 110.0 | Indole C-7 |
| 102.0 | Indole C-3 |
| 48.0 | -CH₂- |
The observed chemical shifts and multiplicities in the experimental spectra align remarkably well with the predicted values derived from established principles of NMR spectroscopy and data from similar indole-containing structures.[5][6][7][8] The integration values in the ¹H NMR spectrum confirm the relative number of protons in each distinct chemical environment. For a more in-depth analysis, 2D NMR techniques such as COSY and HSQC can be employed to confirm the connectivity between protons and carbons, respectively.[9][10]
Conclusion
The comprehensive NMR analysis presented in this guide provides a robust and self-validating method for confirming the structure of synthesized this compound. The strong congruence between the predicted and experimental ¹H and ¹³C NMR data offers a high degree of confidence in the identity and purity of the compound. This rigorous structural verification is an indispensable step in the advancement of this molecule through the drug development pipeline.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
A Researcher's Guide to Navigating the Efficacy Maze: In Vitro vs. In Vivo Performance of Indole-Based Compounds
The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its presence in a multitude of natural products and synthetic drugs with profound biological activity.[1][2][3] For researchers in oncology, indole derivatives represent a particularly fertile ground for discovering novel therapeutic agents, targeting everything from microtubule dynamics to critical cell signaling pathways.[4][5][6][7] However, the journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. The crucial transition from a controlled laboratory environment (in vitro) to a complex living system (in vivo) is often where promising candidates falter.
This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation for indole-based compounds. We will dissect the methodologies, explore the underlying scientific rationale, and analyze the factors that contribute to both successful translation and frustrating discrepancies. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to design robust experimental plans and interpret the nuanced story told by in vitro and in vivo data.
Part 1: The In Vitro Landscape: Efficacy in a Controlled Environment
In vitro studies are the bedrock of early-stage drug discovery. They provide a controlled, reproducible, and high-throughput environment to assess the direct biological activity of a compound against cancer cells or specific molecular targets.[1][8] This initial screening is indispensable for identifying hits, understanding mechanisms of action, and establishing structure-activity relationships (SAR).
Core In Vitro Methodologies for Indole Compounds
1. Antiproliferative and Cytotoxicity Assays: The fundamental question these assays answer is: Does the compound stop cancer cells from growing or kill them directly? The half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) are the key metrics, with lower values indicating higher potency.[9][10][11]
-
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently chosen because it measures mitochondrial reductase activity, which is a reliable proxy for cell viability.[8][11] A reduction in the conversion of MTT to formazan crystals directly correlates with a decrease in viable, metabolically active cells.
Protocol: MTT Assay for Cytotoxicity Screening
This protocol is a self-validating system where untreated cells serve as the 100% viability control and a vehicle-only control (e.g., DMSO) accounts for any solvent effects.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Indole-based test compound, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for an additional 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
2. Target-Specific and Mechanistic Assays: Indole compounds are known for their diverse mechanisms of action.[12] Assays that probe these specific targets are crucial for confirming that a compound works as intended.
-
Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][6][13][14] In vitro tubulin polymerization assays directly measure the compound's ability to inhibit the formation of microtubules from tubulin dimers.
-
Kinase Inhibition: Signaling pathways driven by kinases like STAT3 and EGFR are often dysregulated in cancer.[5][15] Indole-based inhibitors can block these pathways, shutting down pro-survival signals.[5][16][17]
-
Apoptosis Induction: A hallmark of effective cancer therapy is the ability to induce programmed cell death (apoptosis). Indoles can achieve this by inhibiting anti-apoptotic proteins like Bcl-2.[7][12][18]
-
Cell Migration and Invasion Assays: To assess a compound's potential to inhibit metastasis, in vitro assays like the Transwell (or Boyden chamber) assay are used.[19][20][21] This method measures the ability of cancer cells to move through a porous membrane towards a chemoattractant.[22]
Protocol: Transwell Cell Migration Assay
This protocol validates itself by including a negative control (no chemoattractant), which should show minimal cell migration.
Materials:
-
Transwell inserts (8 µm pore size for most cancer cells)
-
24-well companion plates
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Indole-based test compound
-
Cotton swabs, Crystal Violet stain, Methanol
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.[21]
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS) to the bottom chamber.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1x10⁶ cells/mL. In a separate tube, mix the cell suspension with the desired concentration of the indole compound (or vehicle control).
-
Treatment and Migration: Add 100 µL of the cell/compound mixture to the top chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂. The incubation time is critical and must be optimized for the specific cell line.[21]
-
Cell Removal and Fixation: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the bottom surface by immersing the insert in methanol for 10 minutes.
-
Staining and Visualization: Stain the migrated cells by placing the insert in a well containing 0.5% Crystal Violet for 15 minutes. Gently wash with water to remove excess stain.[20]
-
Quantification: Allow the inserts to dry. Count the migrated cells in several random fields of view under a microscope. The reduction in the number of migrated cells in the treated group compared to the control indicates the inhibitory effect of the compound.
Data Presentation: Summary of In Vitro Efficacy
The table below summarizes the reported in vitro cytotoxic activity of several indole-based compounds, showcasing the range of potencies observed in different cancer cell lines.
| Compound ID | Target/Class | Cancer Cell Line | IC₅₀/GI₅₀ Value (µM) | Reference |
| Compound U2 | Bcl-2 Inhibitor | MCF-7 (Breast) | 1.2 | [18] |
| Compound 5c | Indole-acrylonitrile | Various (Mean) | 0.38 - 7.91 | [10] |
| Evodiamine | Indole Alkaloid | HepG2 (Liver) | ~1.0 | [9] |
| Compound 6c | Indolo–pyrazole | SK-MEL-28 (Melanoma) | 3.46 | [11] |
| Compound 5f | Arylsulfonylhydrazide | MDA-MB-468 (Breast) | 8.2 | [23] |
| Compound 2e | 1,3,4-Oxadiazole | HCT116 (Colon) | 6.43 | [15] |
| Trisindolal | Indole Alkaloid | MEXF 462 (Melanoma) | 0.50 | [24] |
Part 2: The In Vivo Challenge: Efficacy in a Complex Biological System
While in vitro data is essential, it represents a highly simplified system. The true test of a therapeutic agent lies in its performance within a living organism.[1] In vivo studies introduce a host of complex variables, including Absorption, Distribution, Metabolism, and Excretion (ADME), pharmacokinetics (PK), pharmacodynamics (PD), and interactions with the tumor microenvironment.[1][25][26]
The Gold Standard: Xenograft Models
The most common preclinical in vivo models in cancer research are xenografts, where human cancer cells are implanted into immunocompromised mice.[27]
-
Causality Behind Experimental Choice: Immunocompromised mouse strains (e.g., NSG mice) are used because their deficient immune systems will not reject the implanted human tumor cells, allowing the tumor to grow. This creates a model where the efficacy of a compound against a human tumor can be evaluated in a living system. Patient-derived xenograft (PDX) models, which use tumor tissue taken directly from a patient, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of human cancers.[27]
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol is a self-validating system where a vehicle-treated group of tumor-bearing mice serves as the control against which tumor growth inhibition is measured. Animal welfare is paramount, and ethical guidelines for animal studies must be strictly followed.
Materials:
-
Immunocompromised mice (e.g., female NSG mice, 6-8 weeks old)
-
Human cancer cells (e.g., 5x10⁶ cells per mouse)
-
Matrigel or similar basement membrane extract (optional, can improve tumor take rate)[28]
-
Indole-based test compound formulated in a suitable vehicle (e.g., PBS, corn oil)
-
Sterile syringes and needles (25-27 gauge)
-
Digital calipers, animal scale
Step-by-Step Methodology:
-
Cell Implantation: Resuspend the cancer cells in sterile, serum-free medium. For improved engraftment, cells can be mixed 1:1 with Matrigel on ice.[28] Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Once tumors become palpable, begin measuring their volume 2-3 times per week using digital calipers. Tumor volume is often calculated using the formula: (Length x Width²)/2. Monitor animal weight as an indicator of general health and toxicity.
-
Randomization and Treatment: When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is common).
-
Drug Administration: Administer the indole compound to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and animal body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Study Termination: The study is typically terminated when tumors in the control group reach a maximum ethical size, or after a fixed duration. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Summary of In Vivo Efficacy
The following table provides examples of in vivo efficacy for indole-based compounds, demonstrating their potential to inhibit tumor growth in animal models.
| Compound ID | In Vivo Model | Dose & Schedule | Efficacy Endpoint | Reference |
| Indole iso-quinoline (Prodrug 24) | Paclitaxel-resistant colon cancer mouse model | 80 mg/kg, oral, twice daily | 76% tumor development inhibition | [3] |
| Indole-acrylonitrile (A131 analog) | Paclitaxel-resistant colon cancer mouse model | 80 mg/kg, oral, twice daily | 76% tumor development inhibition | [3][10] |
| Indolyl pyrazoline (Tubulin inhibitor) | HeLa-xenograft mouse model | Not specified | Better tumor inhibition than control | [9] |
| 2-carbomethoxy-3-arylindole | Leukemia xenograft mouse model | 10 mg/kg, i.p., 5x per week | Evidenced overall animal survival | [9] |
Part 3: Bridging the Gap: In Vitro-In Vivo Correlation
The billion-dollar question in drug development is whether potent in vitro activity will translate to in vivo efficacy. Often, it does not. Understanding the potential points of failure is critical for optimizing lead compounds.
Why In Vitro Potency Doesn't Always Predict In Vivo Success:
-
Poor Pharmacokinetics (PK): This is the most common hurdle. A compound may be highly potent against cells in a dish but may be poorly absorbed, rapidly metabolized by the liver, or quickly cleared from the body, meaning it never reaches the tumor at a high enough concentration to be effective.[1][25] The indole ring itself is susceptible to metabolic modifications that can inactivate the compound.[25]
-
Host Toxicity: A compound may kill cancer cells effectively, but if it also kills healthy cells at the same concentration, its therapeutic window is too narrow. Toxicity that is not apparent in cell culture can become a limiting factor in a whole organism.[9][12]
-
The Tumor Microenvironment (TME): In vivo, a tumor is a complex organ composed of cancer cells, stromal cells, blood vessels, and immune cells.[27] This TME can create physical barriers to drug penetration and establish a chemical environment (e.g., hypoxia, acidity) that reduces drug efficacy.
-
Formulation and Solubility: Compounds that are readily dissolved in DMSO for in vitro assays may be poorly soluble in physiological fluids, preventing them from being effective in vivo.[29]
Case Study in Discrepancy and Strategy: Studies on indole-acrylonitrile derivatives have shown potent growth inhibitory effects in vitro.[10] However, direct in vivo data for some of the most potent analogs is lacking. A study on a structurally related compound, A131, demonstrated how this gap can be bridged. While A131 itself may have had PK limitations, an orally administered prodrug analog showed significant (76%) tumor growth inhibition in a mouse model.[3][10] This exemplifies a key strategy: when a potent compound fails in vivo due to poor PK, creating a prodrug that is metabolized into the active form within the body can be a successful approach to improve efficacy.
Visualizing the Concepts
To better illustrate the complex relationships and workflows discussed, the following diagrams are provided.
Signaling Pathway: The JAK/STAT3 Axis
Many indole-based compounds are designed to inhibit key oncogenic signaling pathways. The JAK/STAT3 pathway is a critical regulator of cell proliferation and survival and a frequent target.[16][17]
Caption: The JAK/STAT3 signaling pathway and points of inhibition by indole compounds.
Experimental Workflow: From Lab Bench to Preclinical Model
The progression from initial screening to in vivo validation follows a logical, multi-step workflow.
Caption: A typical workflow for evaluating indole compounds from in vitro to in vivo.
Logical Model: Factors Influencing Efficacy
This diagram contrasts the factors determining outcomes in the simplified in vitro world with the additional complexities of the in vivo environment.
Caption: Key factors influencing the efficacy of indole compounds in vitro vs. in vivo.
Conclusion
The evaluation of indole-based compounds requires a dual-pronged approach that respects the distinct yet complementary insights offered by in vitro and in vivo models. In vitro assays are unparalleled for high-throughput screening, initial potency determination, and elucidating specific mechanisms of action. However, they cannot predict the complex interplay of pharmacokinetics, metabolism, and systemic toxicity that governs therapeutic success in a living organism.
In vivo xenograft models, while resource-intensive, provide the indispensable testing ground to validate whether a compound's molecular activity can be translated into a meaningful therapeutic effect. Discrepancies between the two systems are not failures but rather critical data points that guide the next steps in drug development, from chemical modification and prodrug strategies to advanced formulation. A successful drug candidate must ultimately prove its mettle in both arenas, demonstrating potent and specific activity in the dish and safe, effective tumor inhibition in a preclinical model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment | Bentham Science [benthamscience.com]
- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | Scilit [scilit.com]
- 14. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BiTE® Xenograft Protocol [protocols.io]
- 29. benchchem.com [benchchem.com]
A Researcher's Guide to Profiling (2-phenyl-1H-indol-1-yl)acetic Acid: A Comparative Analysis of Cross-reactivity in Key Biological Assays
Abstract
The (2-phenyl-1H-indol-1-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed as anti-inflammatory agents. Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Etodolac strongly suggests an activity profile centered on the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, in modern drug development, understanding a compound's selectivity is as crucial as identifying its primary target. Off-target activities, or cross-reactivity, can lead to unexpected side effects or, alternatively, reveal novel therapeutic opportunities. This guide provides a comparative framework for researchers to evaluate the cross-reactivity of compounds based on this indole scaffold. We will delve into the experimental rationale and detailed protocols for assessing activity against three key targets: the primary COX enzymes, the related 5-Lipoxygenase (5-LOX) pathway, and the nuclear receptor PPARγ, a known off-target for some NSAID-like molecules.[3][4]
The Arachidonic Acid Cascade: Primary Targets and First-Line Cross-Reactivity
The anti-inflammatory action of most NSAIDs stems from their interference in the arachidonic acid (AA) cascade. When cells are stimulated by trauma or cytokines, phospholipase A₂ releases AA from the cell membrane. AA is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes. Both sets of products are potent inflammatory mediators.
A compound like this compound is designed to inhibit the COX enzymes. However, due to substrate similarity and active site features, cross-reactivity with LOX enzymes is a common and critical parameter to investigate. A compound that inhibits both pathways may offer a broader anti-inflammatory effect and potentially a more favorable gastrointestinal safety profile.[1][5]
Caption: The Arachidonic Acid Cascade showing COX and LOX pathways.
Assay System 1: Cyclooxygenase (COX) Inhibition
The first and most critical step is to determine the compound's potency and selectivity against the two major COX isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible during inflammation). High selectivity for COX-2 is a desirable trait for modern anti-inflammatory drugs to minimize gastrointestinal side effects.[6]
This protocol is based on the principle that the peroxidase component of the COX enzyme converts a non-fluorescent probe into a highly fluorescent product in the presence of PGG₂, the product of the initial cyclooxygenase reaction.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer to a working concentration (e.g., 10 U/mL).
-
Prepare a solution of Heme cofactor (e.g., 10 mM in DMSO).
-
Prepare the Fluorometric Probe solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and Arachidonic Acid (AA) substrate.
-
Prepare serial dilutions of the test compound, this compound, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Workflow:
-
To a 96-well microplate, add 80 µL of Assay Buffer.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Add 1 µL of Heme cofactor.
-
Add 10 µL of the test compound dilutions or controls.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for obtaining accurate potency values.
-
Initiate the reaction by adding a 10 µL mixture of the Fluorometric Probe and Arachidonic Acid.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/587 nm) every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity) and a potent inhibitor control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Etodolac Scaffold | COX-1 | ~20 - 50 | ~2.5 - 5 | [2] |
| COX-2 | ~2.5 | |||
| Phenoxy Acetic Acid Derivative | COX-1 | >100 | >133 | [7] |
| COX-2 | 0.09 |
Assay System 2: 5-Lipoxygenase (5-LOX) Inhibition
Assessing inhibition of 5-LOX is crucial for determining if the compound is a specific COX inhibitor or a dual COX/LOX inhibitor.[3] The 5-LOX pathway is responsible for producing leukotrienes, which are key mediators in asthma and other inflammatory diseases.[8]
This assay measures the hydroperoxides generated by the 5-LOX-catalyzed oxygenation of a suitable fatty acid substrate.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reconstitute purified 5-LOX enzyme in the assay buffer.
-
Prepare the substrate solution (e.g., Arachidonic Acid).
-
Prepare a Chromogen solution (e.g., a mixture that reacts with hydroperoxides to produce a colored product).
-
Prepare serial dilutions of the test compound and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
-
Assay Workflow:
-
To a 96-well plate, add 90 µL of 5-LOX enzyme solution.
-
Add 5 µL of the test compound dilutions or controls.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the Arachidonic Acid substrate.
-
Incubate for an additional 5-10 minutes.
-
Stop the reaction and develop the color by adding 100 µL of the Chromogen solution.
-
Shake the plate for 5 minutes and read the absorbance at the appropriate wavelength (e.g., 490-500 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Indole-based Derivative 1 | 5-LOX | 0.6 | [3] |
| Indole-based Derivative 2 | 5-LOX | 0.02 | [3] |
| Indoline-based Dual Inhibitor | 5-LOX | 0.41 | [9] |
Beyond Inflammation: Assessing Nuclear Receptor Cross-Reactivity
The indole ring is a versatile scaffold that can interact with various biological targets beyond the AA cascade. Notably, some NSAIDs and indole-containing compounds have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPARγ).[4][10][11] PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism.[12] Cross-reactivity with PPARγ could imply potential effects on insulin sensitivity or adipogenesis, a critical finding in a compound's safety and therapeutic profile.
Assay System 3: PPARγ Activation
Unlike enzyme inhibition assays that measure a decrease in activity, assessing PPARγ interaction requires a cell-based assay that measures an increase in transcriptional activity. A reporter gene assay is the gold standard for this purpose.
Caption: Workflow for a PPARγ Reporter Gene Assay.
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).
-
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Prepare serial dilutions of the this compound test compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Remove the culture medium from the cells and replace it with a medium containing the compound dilutions.
-
Incubate the plate for 18-24 hours.
-
-
Signal Detection and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add a luciferase assay reagent containing the substrate (luciferin).
-
Measure the luminescence signal using a luminometer.
-
Normalize the luciferase signal to the control reporter (if used) or to cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
Plot the normalized signal (as fold activation over vehicle control) versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (Effective Concentration, 50%) value.
-
| Compound Class | Target | EC₅₀ (µM) | Reference |
| Indole Propionic Acid Derivative | PPARγ | 0.23 | [12] |
| Indole-based Agonist | PPARγ | ~0.5 - 1.0 | [10][11] |
Discussion and Integrated View of Selectivity
The systematic evaluation across these distinct assay platforms provides a comprehensive cross-reactivity profile. The data generated allows researchers to classify their this compound derivative with confidence.
-
A Selective COX-2 Inhibitor: Will show a low IC₅₀ for COX-2, a significantly higher IC₅₀ for COX-1 (high selectivity index), a very high or no measurable IC₅₀ for 5-LOX, and no activity in the PPARγ assay.
-
A Dual COX/LOX Inhibitor: Will exhibit potent IC₅₀ values for both COX (ideally COX-2) and 5-LOX enzymes.[9]
-
A Multi-Target Modulator: May show activity across COX, LOX, and PPARγ platforms. This could be a liability or an opportunity. For instance, combined COX-2 inhibition and PPARγ activation might be beneficial for treating inflammatory conditions associated with metabolic syndrome.[4]
This integrated view is critical for guiding the next steps in drug development, from lead optimization to predicting potential in vivo effects and side effects.
Caption: Integrated view of potential targets for the test compound.
By employing this multi-assay strategy, researchers can move beyond a one-dimensional view of their compound's activity, building a robust data package that illuminates its true biological signature and therapeutic potential.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR agonist - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. research.aalto.fi [research.aalto.fi]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to (2-phenyl-1H-indol-1-yl)acetic acid and its Efficacy Against Established Aldose Reductase Inhibitors
This guide provides a comprehensive technical comparison of (2-phenyl-1H-indol-1-yl)acetic acid, a novel synthetic compound, against well-established inhibitors of aldose reductase, a critical enzyme implicated in the pathogenesis of diabetic complications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents for diabetes and related metabolic disorders.
Introduction: The Rationale for Targeting Aldose Reductase
Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic disturbances that contribute to long-term diabetic complications. One of the key pathways implicated in this process is the polyol pathway.[1][2] Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, this pathway becomes saturated, leading to the shunting of excess glucose through the polyol pathway.
The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress, oxidative damage, and ultimately, cellular dysfunction in tissues such as the lens, retina, nerves, and kidneys.[3][4] This cascade of events is a major contributor to the development of diabetic neuropathy, retinopathy, nephropathy, and cataracts.[1]
Therefore, the inhibition of aldose reductase presents a promising therapeutic strategy to mitigate the long-term, debilitating complications of diabetes.[4] The focus of this guide is to evaluate the inhibitory potential of this compound, a compound belonging to the indole acetic acid class, which has been identified as a promising scaffold for aldose reductase inhibition.
The Candidate Compound: this compound
This compound is a synthetic small molecule featuring a core indole scaffold, a structure known for its diverse biological activities. The strategic placement of a phenyl group at the 2-position and an acetic acid moiety at the 1-position of the indole ring suggests a potential for interaction with the active site of aldose reductase. While direct experimental data on this specific molecule is emerging, its structural similarity to other 1-indole acetic acid derivatives that have demonstrated aldose reductase inhibitory activity provides a strong rationale for its investigation.
The Benchmarks: Established Aldose Reductase Inhibitors
To provide a robust and meaningful comparison, we have selected two well-characterized and potent aldose reductase inhibitors as benchmarks: Epalrestat and Zopolrestat.
-
Epalrestat: A commercially available aldose reductase inhibitor, Epalrestat is a non-competitive and reversible inhibitor.[5] It is approved for the treatment of diabetic neuropathy in several countries.[5] Its efficacy in reducing sorbitol accumulation has been demonstrated in various preclinical and clinical studies.[5]
-
Zopolrestat: A potent, orally active aldose reductase inhibitor with a reported IC50 in the low nanomolar range.[6][7] Although its clinical development was halted, it remains a widely used tool compound in research due to its high potency and well-documented mechanism of action.[6][8]
Head-to-Head Comparison: Inhibitory Potency
The primary metric for comparing the efficacy of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for the benchmark inhibitors against aldose reductase. The inhibitory activity of this compound is presented as a hypothetical value for the purpose of this guide, to be substantiated by experimental data.
| Compound | Aldose Reductase IC50 | Source |
| This compound | To be determined | - |
| Epalrestat | 10 nM (rat lens), 260 nM (human placenta) | [9] |
| Zopolrestat | 3.1 nM | [6][7] |
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
To ensure a standardized and reproducible comparison, the following detailed protocol for an in vitro spectrophotometric assay is provided. This method is based on the principle of measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by aldose reductase.[3][10]
5.1. Materials and Reagents
-
Enzyme: Partially purified aldose reductase from bovine lens[10]
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2[3]
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer[3]
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer[3]
-
Test Compounds: this compound, Epalrestat, and Zopolrestat dissolved in a suitable solvent (e.g., DMSO)
-
Equipment: UV-Vis Spectrophotometer, cuvettes, micropipettes
5.2. Assay Procedure
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH solution, and the desired concentration of the test compound or vehicle control.
-
Pre-incubation: Incubate the reaction mixture for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Enzyme Addition: Add the aldose reductase enzyme solution to the cuvette and mix gently.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings at regular intervals.
-
Data Analysis: Calculate the rate of NADPH oxidation (change in absorbance per minute). The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway and the experimental workflow for the aldose reductase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epalrestat - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. Epalrestat - Cayman Chemical [bioscience.co.uk]
- 10. brieflands.com [brieflands.com]
A Senior Application Scientist's Guide to Statistical Analysis of Bioassay Results for Indole Compounds
The Foundation: Experimental Design and Data Integrity
Before any statistical test is performed, the integrity of the results is dictated by the quality of the experimental design. A well-designed bioassay is a self-validating system.
Core Principles:
-
Replication: Distinguish between technical replicates (repeated measurements of the same sample) and biological replicates (measurements from independent experiments). True statistical power comes from biological replicates, which account for experimental variability.[2]
-
Controls: Always include positive controls (a known active compound), negative controls (untreated samples), and vehicle controls (samples treated with the solvent, e.g., DMSO) to ensure the observed effects are specific to the test compound.[3]
-
Randomization: To avoid systematic bias, the placement of samples on plates and the order of operations should be randomized whenever possible.[4][5]
-
Dose Selection: Choose a concentration range that is wide enough to define both the top and bottom plateaus of the dose-response curve, which is crucial for accurate modeling.[6]
A failure in experimental design cannot be rectified by any statistical method. The goal is to generate data that is reliable, reproducible, and ready for meaningful analysis.[7]
Common Bioassays for Indole Compounds
Indole derivatives are frequently screened for anticancer properties.[1] Therefore, cytotoxicity and cell proliferation assays are among the most common methods employed.
-
MTT/MTS Assays: These are colorimetric assays that measure cellular metabolic activity, which serves as an indicator of cell viability.[8][9] They are widely used for initial screening of anticancer activity.[8][9]
-
Kinase Inhibition Assays: Many indole compounds target specific protein kinases involved in cell signaling pathways. These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.[8][9]
-
Apoptosis Assays: Methods like Annexin V/PI staining followed by flow cytometry can determine if a compound induces programmed cell death (apoptosis), a key mechanism for many anticancer drugs.[10]
The choice of assay directly influences the type of data generated (e.g., continuous absorbance values, enzyme activity units) and thus the appropriate statistical approach.
The Statistical Workflow: From Raw Data to Actionable Insights
Step-by-Step Protocol: MTT Assay for an Indole Compound
-
Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HeLa) at a density of ~10,000 cells per well in 100 µL of culture medium.[11] Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a serial dilution of the indole test compound in culture medium. A typical range might be from 100 µM down to 0.1 µM. Also prepare vehicle control (medium with DMSO) and untreated control wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls. Include at least three biological replicates for each condition.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Normalization: Convert the raw absorbance values to percentage of viability relative to the vehicle control: (Abs_sample / Abs_vehicle_control) * 100.
Comparing Statistical Tests for Bioassay Analysis
The choice of statistical test is critical and depends on the experimental question. The most common analyses involve either comparing discrete treatment groups or modeling a dose-response relationship.[4]
A. Comparing Treatment Groups: Is There a Significant Effect?
When comparing a single concentration of an indole compound to a control, or comparing multiple compounds at the same concentration, inferential statistics are used to determine if observed differences are statistically significant.
| Statistical Test | When to Use | Key Assumptions | Example Application |
| Student's t-test | Comparing the means of two independent groups.[12] | Data are normally distributed; equal variances between groups. | Is cell viability at 10 µM of Indole Compound X significantly different from the vehicle control? |
| One-Way ANOVA | Comparing the means of three or more independent groups.[3][12] | Data are normally distributed; equal variances; independent observations. | Do Indole Compounds X, Y, and Z have different effects on cell viability at a 10 µM concentration? |
| Two-Way ANOVA | Examining the effect of two independent variables on an outcome. | Same as One-Way ANOVA. | How do different concentrations of Indole Compound X affect two different cancer cell lines? |
| Mann-Whitney U Test | Non-parametric alternative to the t-test when data are not normally distributed. | Independent groups. | Comparing the effect of Compound X vs. control when the data is skewed. |
B. Dose-Response Analysis: How Potent is the Compound?
For most drug discovery applications, the goal is to determine the potency of a compound, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[13] This requires fitting a dose-response curve to the data.
The standard model for this is the four-parameter logistic (4PL) equation, which generates a sigmoidal curve.[6][14]
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Top/Bottom: The plateaus of the curve at high and low concentrations.
-
IC50: The concentration (X) that produces a response halfway between the Top and Bottom plateaus.[11][13] A lower IC50 indicates a more potent compound.[11][13]
-
Hill Slope: Describes the steepness of the curve.
Comparison of Dose-Response Models:
| Model | Description | Advantages | Disadvantages |
| Linear Regression | Fits a straight line to the data. | Simple; requires less data.[6] | Rarely reflects true biological dose-response relationships, which are non-linear.[6] |
| 3-Parameter Logistic | A sigmoidal model where one asymptote (e.g., Bottom) is fixed to a constant value (e.g., 0).[6] | Useful if you are certain of the minimum possible response. | Can lead to poor fits if the assumption about the fixed asymptote is incorrect.[6] |
| 4-Parameter Logistic (4PL) | The standard sigmoidal model where Top, Bottom, IC50, and Hill Slope are all fitted to the data.[6] | Highly flexible and accurately models most dose-response data. | Requires sufficient data points across the full range of the curve. |
| 5-Parameter Logistic (5PL) | An extension of the 4PL model that adds an asymmetry parameter. | Can better fit asymmetrical dose-response curves. | More complex and may overfit the data if the asymmetry is not significant.[6] |
Trustworthiness Check: The quality of an IC50 value is only as good as the curve fit. Always visually inspect the fitted curve and check the R-squared value, which indicates the goodness of fit.[15] An R-squared value close to 1.0 suggests a good fit.
Mechanistic Insights: Connecting Bioassay Results to Cellular Pathways
Statistical results provide the "what" (e.g., "Indole Compound X inhibits cell growth with an IC50 of 5 µM"). The next crucial step is to understand the "how." Many indole compounds exert their effects by modulating key signaling pathways. For example, some are known to inhibit the STAT3 signaling pathway, which is often overactive in cancer.
By linking the statistical potency (IC50) with a specific molecular mechanism, researchers can build a compelling case for the therapeutic potential of a novel indole compound. This multi-disciplinary approach, combining robust bioassay statistics with molecular biology, is the hallmark of modern drug discovery.[16]
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 3. Statistical evaluation of toxicological bioassays – a review - Toxicology Research (RSC Publishing) DOI:10.1039/C4TX00047A [pubs.rsc.org]
- 4. Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quantics.co.uk [quantics.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties [mdpi.com]
- 11. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 12. researchgate.net [researchgate.net]
- 13. towardsdatascience.com [towardsdatascience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Statistical issues in interpretation of chronic bioassay tests for carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (2-phenyl-1H-indol-1-yl)acetic acid
In the dynamic landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are fundamental. (2-phenyl-1H-indol-1-yl)acetic acid, a derivative of the indoleacetic acid scaffold, represents a class of compounds with significant research interest. As dedicated researchers and scientists, our primary responsibility extends beyond achieving groundbreaking results to ensuring a safe and secure laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to minimize risk and foster a culture of safety.
Hazard Assessment: Understanding the Risk Profile
Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][3]
-
Eye Damage: The compound, particularly in powdered form, can cause serious eye irritation or damage upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][3]
-
Unknown Toxicity: As a research chemical, the full toxicological profile may not be known. A cautious approach is always warranted.
The Core of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential to create a robust barrier against potential exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and preparing solutions (Solid Form) | - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat- N95 Respirator or use of a chemical fume hood | - Goggles protect against airborne particles.[5][6]- Gloves prevent skin contact.[1][5]- A lab coat protects clothing and skin.[5]- A respirator or fume hood minimizes inhalation of fine powders.[1][5] |
| Handling solutions (Liquid Form) | - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat | - Goggles protect against splashes.[6]- Gloves prevent skin contact with the solution.[1]- A lab coat provides a barrier against spills.[5] |
| Large-scale operations or potential for splashing | - Face Shield (in addition to goggles)- Chemical-resistant Apron- Double Gloving (optional but recommended) | - A face shield offers broader protection for the face.[1]- An apron provides an additional layer of protection against significant spills.- Double gloving can be a prudent measure in case of a breach in the outer glove. |
| Spill Cleanup | - Chemical Splash Goggles and Face Shield- Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-resistant Coveralls or Apron- Appropriate Respirator (based on spill size and ventilation) | - Enhanced facial protection is critical during spill management.- More robust gloves are necessary for handling larger quantities and cleanup materials.- Full-body protection is essential to prevent widespread contamination.- Respiratory protection is crucial, especially in poorly ventilated areas. |
Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure risks. The following protocol outlines the essential steps for safely handling this compound.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Although a specific SDS may be unavailable, review the SDS for similar compounds like Indole-3-acetic acid to understand the general hazards.[2][7]
-
Designate a Work Area: All handling of the solid compound should ideally be done within a certified chemical fume hood to control airborne particles.[1] For solutions, a well-ventilated area is crucial.[8]
-
Assemble all Necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[6]
Donning Personal Protective Equipment
The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.
Handling Procedures
-
Weighing: When weighing the solid, use a spatula and perform the task in a fume hood or a balance enclosure to prevent the dispersal of dust.[1]
-
Preparing Solutions: Add the solid to the solvent slowly to avoid splashing. If heating is required, do so in a well-ventilated area and use appropriate heating equipment.
-
General Handling: Always handle containers with care to prevent spills. Keep containers closed when not in use.[5][6]
Post-Handling Procedures
-
Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of gloves and any other disposable PPE in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][9]
Spill and Emergency Response
In the event of a spill, a swift and appropriate response is crucial.
-
Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[5] Clean the area with a damp cloth.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
-
Large Spills: Evacuate the area and alert your laboratory supervisor and institutional safety officer immediately.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[3][7] Follow your institution's specific guidelines for chemical waste disposal. Never pour chemical waste down the drain.[7]
The following workflow outlines the general procedure for chemical waste management.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning and vigilance. Always prioritize safety in every aspect of your laboratory work.
References
- 1. nbinno.com [nbinno.com]
- 2. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. globalchemsdepot.com [globalchemsdepot.com]
- 8. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. quora.com [quora.com]
- 10. uwm.edu [uwm.edu]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
